Histrelin Acetate
Description
Structure
2D Structure
Properties
CAS No. |
220810-26-4 |
|---|---|
Molecular Formula |
C70H94N18O16 |
Molecular Weight |
1443.6 g/mol |
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-3-(1-benzylimidazol-4-yl)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C66H86N18O12.2C2H4O2/c1-4-70-64(95)55-17-11-25-84(55)65(96)48(16-10-24-71-66(67)68)76-58(89)49(26-38(2)3)77-62(93)53(30-43-34-83(37-74-43)33-40-12-6-5-7-13-40)81-59(90)50(27-39-18-20-44(86)21-19-39)78-63(94)54(35-85)82-60(91)51(28-41-31-72-46-15-9-8-14-45(41)46)79-61(92)52(29-42-32-69-36-73-42)80-57(88)47-22-23-56(87)75-47;2*1-2(3)4/h5-9,12-15,18-21,31-32,34,36-38,47-55,72,85-86H,4,10-11,16-17,22-30,33,35H2,1-3H3,(H,69,73)(H,70,95)(H,75,87)(H,76,89)(H,77,93)(H,78,94)(H,79,92)(H,80,88)(H,81,90)(H,82,91)(H4,67,68,71);2*1H3,(H,3,4)/t47-,48-,49-,50-,51-,52-,53+,54-,55-;;/m0../s1 |
InChI Key |
BKEMVGVBBDMHKL-VYFXDUNUSA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O.CC(=O)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN(C=N2)CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O.CC(=O)O |
Pictograms |
Irritant; Health Hazard |
sequence |
XHWSYXLRP |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Histrelin Acetate in Pituitary Gonadotropes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histrelin acetate, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, is a cornerstone in the management of hormone-dependent conditions such as central precocious puberty (CPP) and advanced prostate cancer.[1][2] Its therapeutic efficacy hinges on a sophisticated and biphasic mechanism of action within the pituitary gonadotropes, the cells responsible for producing and secreting luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This technical guide provides a comprehensive overview of the molecular interactions, signaling cascades, and physiological consequences of this compound administration, intended for an audience engaged in endocrine research and drug development.
Biphasic Mechanism of Action at the Pituitary Gonadotrope
The action of this compound is characterized by an initial, transient stimulation followed by a profound and sustained suppression of gonadotropin release.[1][2]
Phase 1: Initial Agonist Action (Flare-Up Effect)
Upon initial administration, this compound binds to and activates GnRH receptors on pituitary gonadotropes, mimicking the action of endogenous GnRH.[1] This leads to a temporary surge in the secretion of LH and FSH, a phenomenon often referred to as the "flare-up effect."[2] Consequently, there is a transient increase in the levels of gonadal steroids, such as testosterone in males and estrogen in females.
Phase 2: Desensitization and Downregulation
Continuous exposure to this compound leads to a state of pituitary desensitization and GnRH receptor downregulation.[2][3] This is the primary therapeutic mechanism. The sustained presence of the potent agonist uncouples the GnRH receptor from its intracellular signaling pathways and promotes receptor internalization, effectively reducing the number of functional receptors on the cell surface.[4][5] This leads to a dramatic and sustained decrease in LH and FSH secretion, ultimately resulting in a state of hypogonadotropic hypogonadism.[4]
Quantitative Data on this compound's Effects
The following tables summarize key quantitative parameters related to the action of this compound.
| Parameter | Value | Reference |
| Receptor Binding Affinity (Ki) | ~0.1 - 1.0 nM | [6] |
| Time to LH Suppression | < 1 month | [7] |
| Time to Sex Steroid Suppression | 2 - 4 weeks | [2] |
Table 1: Pharmacodynamic Properties of this compound
| Hormone | Baseline (Treatment-Naïve) | Post-Histrelin Suppression | Reference |
| Peak Stimulated LH | > 10 mIU/mL | < 4 mIU/mL | [8] |
| Estradiol (females) | Pubertal Levels | < 20 pg/mL | [7] |
| Testosterone (males) | Pubertal Levels | < 30 ng/dL | [8] |
Table 2: Hormonal Suppression Levels in Central Precococious Puberty
Signaling Pathways of the GnRH Receptor
The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events.[9][10]
G-Protein Coupling and Second Messenger Production
The GnRH receptor primarily couples to the Gq/11 and Gs alpha subunits of heterotrimeric G-proteins.[9]
-
Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+). DAG, along with the increased intracellular Ca2+, activates various isoforms of protein kinase C (PKC), including conventional, novel, and atypical PKCs.[9]
-
Gs Pathway: Coupling to Gs activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA).
Downstream Kinase Cascades
The activation of PKC and PKA initiates downstream signaling through various kinase cascades, most notably the mitogen-activated protein kinase (MAPK) pathways.[11][12] These pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, play a crucial role in regulating the transcription of gonadotropin subunit genes (α-GSU, LHβ, and FSHβ).[10][12]
Experimental Protocols
Competitive Radioligand Binding Assay for GnRH Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the GnRH receptor.
Materials:
-
Pituitary cell membrane preparation (e.g., from rat pituitary glands or a cell line expressing the GnRH receptor like αT3-1 cells).
-
Radioligand: [125I]-Buserelin (a high-affinity GnRH agonist).
-
Unlabeled competitor: this compound.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Pituitary cell membrane preparation
-
This compound dilution or buffer (for total binding) or a saturating concentration of unlabeled GnRH (for non-specific binding).
-
[125I]-Buserelin at a concentration close to its Kd.
-
-
Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Pituitary Gonadotrope Desensitization Assay
This protocol assesses the ability of this compound to induce desensitization of pituitary gonadotropes.
Materials:
-
Pituitary cell line (e.g., αT3-1 or LβT2 cells).
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum).
-
This compound.
-
GnRH for stimulation.
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).
-
LH and/or FSH ELISA kits.
Procedure:
-
Culture pituitary cells in 24-well plates until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control in serum-free medium for a prolonged period (e.g., 24-48 hours) to induce desensitization.
-
Wash the cells with assay buffer to remove the pre-treatment medium.
-
Stimulate the cells with a sub-maximal concentration of GnRH in assay buffer for a short period (e.g., 30-60 minutes).
-
Collect the supernatant for measurement of secreted LH and/or FSH.
-
Quantify the concentration of LH and/or FSH in the supernatant using ELISA kits.
-
Analyze the data by comparing the GnRH-stimulated hormone release in histrelin-pre-treated cells to the control cells. A reduction in hormone release indicates desensitization.
GnRH Stimulation Test in Clinical Trials (Based on NCT00779103)
This protocol is used to assess pituitary suppression in clinical studies of this compound for CPP.[7]
Procedure:
-
A baseline blood sample is collected.
-
A GnRH agonist (e.g., leuprolide acetate at a dose of 20 µg/kg) is administered subcutaneously.[8]
-
Blood samples are collected at specified time points post-administration (e.g., 30 and 60 minutes) to measure peak LH and FSH levels.[8]
-
Suppression is typically defined as a peak stimulated LH level below a certain threshold (e.g., < 4 mIU/mL).[8]
Conclusion
This compound exerts its therapeutic effects through a well-defined, biphasic mechanism of action on pituitary gonadotropes. Its high affinity for the GnRH receptor and potent agonist activity initially stimulate and subsequently lead to profound and sustained suppression of gonadotropin secretion through receptor downregulation and desensitization. A thorough understanding of the underlying signaling pathways and the quantitative aspects of this process is crucial for the continued development and optimization of GnRH-based therapies in various endocrine disorders. The experimental protocols provided herein offer a framework for the further investigation of these mechanisms in both preclinical and clinical research settings.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Desensitization of cultured pituitary cells to gonadotropin-releasing hormone: evidence for a post-receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.tau.ac.il [cris.tau.ac.il]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Gonadotropin-releasing hormone analog therapies for children with central precocious puberty in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of mitogen-activated protein kinase (MAPK) by GnRH is cell-context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Histrelin acetate GnRH receptor binding affinity and kinetics
An In-depth Technical Guide to Histrelin Acetate: Gonadotropin-Releasing Hormone (GnRH) Receptor Binding Affinity and Kinetics
Introduction
This compound is a potent synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2][3] As a GnRH agonist, it is a cornerstone in the management of hormone-sensitive conditions such as advanced prostate cancer and central precocious puberty.[4][5][6] Its therapeutic efficacy is rooted in its specific, high-affinity interaction with the GnRH receptor (GnRHR) in the pituitary gland.[6][7]
Initially, histrelin binding to the GnRHR stimulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in gonadal steroid production.[2][4][7] However, its key therapeutic effect comes from the subsequent phase; continuous, long-term administration leads to the downregulation and desensitization of pituitary GnRH receptors.[1][2][5] This process markedly decreases LH and FSH levels, ultimately suppressing testosterone and estradiol production.[6][7]
This technical guide provides a detailed examination of the binding affinity and kinetics of this compound with the GnRH receptor. It outlines the associated signaling pathways, presents quantitative binding data, and describes the experimental protocols used to derive this information, serving as a comprehensive resource for researchers, scientists, and drug development professionals.
The GnRH Receptor and Signaling Pathway
The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[8][9] Upon agonist binding, the receptor activates multiple intracellular signaling cascades, primarily through the Gαq, Gαi, and Gαs G-proteins.[10] The principal pathway, initiated by Gαq activation, is critical for gonadotropin synthesis and release.[10][11]
This primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][12] IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[9][12] The elevation of intracellular Ca²⁺ and activation of PKC subsequently trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38), which ultimately regulate the transcription of gonadotropin subunit genes and hormone release.[8][9][11]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. This compound | GNRH Receptor | TargetMol [targetmol.com]
- 4. Histrelin (acetate) | CAS 220810-26-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. histrelin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound | C70H94N18O16 | CID 56927879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Histrelin | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 12. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Signaling Pathways of Histrelin Acetate Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histrelin acetate, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, is a critical therapeutic agent in the management of hormone-dependent conditions such as central precocious puberty and advanced prostate cancer.[1][2][3] Its mechanism of action, centered on the initial stimulation followed by profound desensitization and downregulation of the GnRH receptor, triggers a cascade of downstream signaling events that ultimately suppress gonadotropin and sex steroid production.[1][2] This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Introduction to this compound
This compound is a synthetic nonapeptide analog of the naturally occurring Gonadotropin-Releasing Hormone.[1] It is designed for continuous delivery via a subcutaneous implant, which is key to its therapeutic effect.[1][2] While initial, pulsatile administration of GnRH agonists mimics the natural physiological stimulation of the pituitary gland, the continuous exposure provided by the histrelin implant leads to a paradoxical suppression of the hypothalamic-pituitary-gonadal axis.[1][2]
Mechanism of Action at the GnRH Receptor
The primary molecular target of this compound is the GnRH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[1][2] As a potent GnRH agonist, histrelin binds to this receptor with high affinity, initiating a biphasic response.[1][3]
-
Initial Stimulation (Flare Effect): Upon initial binding, this compound activates the GnRH receptor, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] This can temporarily increase the levels of testosterone in males and estrogen in females.[1]
-
Downregulation and Desensitization: Continuous exposure to this compound leads to a sustained occupation of the GnRH receptors. This results in receptor desensitization and internalization, ultimately leading to a significant downregulation of GnRH receptor expression on the cell surface.[1][2] This uncoupling of the receptor from its signaling machinery is the cornerstone of histrelin's therapeutic efficacy, causing a profound and sustained suppression of LH and FSH release.[1][2]
Core Downstream Signaling Pathways
The activation of the GnRH receptor by this compound triggers a cascade of intracellular signaling events primarily mediated by the Gαq/11 G-protein subunit. This leads to the activation of multiple downstream effector pathways, including the Phospholipase C (PLC) pathway and the Mitogen-Activated Protein Kinase (MAPK) cascades.
Phospholipase C (PLC) Pathway and Calcium Mobilization
The canonical signaling pathway activated by the GnRH receptor is the Gαq/11-PLCβ cascade.
-
G-Protein Activation: Binding of this compound to the GnRH receptor induces a conformational change, leading to the activation of the heterotrimeric G-protein Gαq/11.
-
Phospholipase C Activation: The activated α-subunit of Gq/11 stimulates Phospholipase Cβ (PLCβ).
-
Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]
-
Protein Kinase C Activation: DAG, in conjunction with the elevated intracellular Ca2+ levels, activates Protein Kinase C (PKC).[4]
Mitogen-Activated Protein Kinase (MAPK) Cascades
The activation of the GnRH receptor by histrelin also leads to the stimulation of several MAPK pathways, which are crucial for regulating gene expression and cellular proliferation. The primary MAPK pathways involved are the Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.
3.2.1. ERK Pathway Activation
The activation of the ERK pathway downstream of the GnRH receptor is complex and can occur through both PKC-dependent and independent mechanisms.
-
PKC-Dependent Activation: Activated PKC can phosphorylate and activate Raf kinase, which in turn initiates the phosphorylation cascade of MEK (MAPK/ERK kinase) and subsequently ERK.
-
Src-Mediated Activation: GnRH receptor activation can also lead to the activation of the non-receptor tyrosine kinase Src, which can contribute to the activation of the Ras/Raf/MEK/ERK pathway.
3.2.2. JNK and p38 MAPK Pathways
The activation of JNK and p38 MAPK pathways by GnRH agonists is also primarily mediated by PKC and Src. These pathways are involved in cellular stress responses and apoptosis.
Quantitative Data on this compound's Effects
Table 1: Effect of this compound on Gonadotropin Levels in Children with Central Precocious Puberty
| Parameter | Baseline (Mean ± SD) | 1 Month Post-Implant (Mean ± SD) |
| Peak LH (mIU/mL) | 28.2 ± 19.97 | 0.8 ± 0.39 |
| Peak FSH (mIU/mL) | 20.0 ± 11.0 | 3.9 ± 2.4 |
Data adapted from a clinical trial in treatment-naïve patients.
Table 2: Effect of this compound on Sex Steroid Levels
| Population | Parameter | Baseline Level (Mean ± SD) | Level After 1 Month of Treatment (Mean ± SD) |
| Girls with CPP | Estradiol (pg/mL) | 24.5 ± 22.27 | 5.9 ± 2.37 |
| Boys with Advanced Prostate Cancer | Testosterone (ng/dL) | > 50 | < 50 (castrate levels)[1] |
CPP: Central Precocious Puberty. Data for girls with CPP is from a clinical trial. Data for boys with advanced prostate cancer reflects the therapeutic goal.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the downstream signaling of GnRH receptor agonists like this compound.
Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a direct indicator of PLC activation.
Objective: To quantify the accumulation of IP3 in response to this compound stimulation.
Materials:
-
Cell line expressing the GnRH receptor (e.g., LβT2, HEK293-GnRHR)
-
myo-[3H]inositol
-
This compound
-
Lithium chloride (LiCl)
-
Perchloric acid (PCA)
-
Dowex AG1-X8 resin
-
Scintillation fluid and counter
Protocol:
-
Cell Culture and Labeling:
-
Plate cells in 24-well plates and grow to 80-90% confluency.
-
Label cells by incubating overnight in inositol-free medium containing myo-[3H]inositol (1-2 µCi/mL).
-
-
Stimulation:
-
Wash cells with serum-free medium.
-
Pre-incubate cells with a buffer containing LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.
-
Stimulate cells with various concentrations of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the stimulation by aspirating the medium and adding ice-cold 0.5 M PCA.
-
Incubate on ice for 30 minutes.
-
Neutralize the extracts with a potassium carbonate solution.
-
Centrifuge to pellet the precipitate.
-
-
Chromatographic Separation:
-
Apply the supernatant to a Dowex AG1-X8 anion-exchange column.
-
Wash the column with water to remove free inositol.
-
Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).
-
-
Quantification:
-
Add the eluate to scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Western Blot for ERK Phosphorylation
This method is used to detect the activation of the ERK MAPK pathway by assessing the phosphorylation status of ERK1/2.
Objective: To determine the level of phosphorylated ERK1/2 in response to this compound stimulation.
Materials:
-
Cell line expressing the GnRH receptor (e.g., LβT2)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Culture and Serum Starvation:
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
-
Stimulation and Lysis:
-
Treat cells with this compound at various concentrations and for different time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with lysis buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
Quantify band intensities using densitometry software.
-
Conclusion
This compound exerts its therapeutic effects through a complex interplay of downstream signaling pathways initiated by its binding to the GnRH receptor. The initial activation of the Gαq/11-PLCβ and MAPK cascades is followed by a profound desensitization and downregulation of the receptor, leading to the suppression of gonadotropin and sex steroid production. A thorough understanding of these signaling mechanisms is paramount for the continued development and optimization of GnRH-based therapies. The experimental protocols provided herein offer a framework for researchers to further investigate the intricate molecular pharmacology of this compound and other GnRH analogs.
References
- 1. Histrelin | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Histrelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gonadal Suppression | SUPPRELIN® LA (this compound) [supprelinla.com]
An In-depth Technical Guide to the Chemical Properties and Solubility of Histrelin Acetate in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of histrelin acetate and its solubility in dimethyl sulfoxide (DMSO). The information is intended to support research, development, and application of this potent gonadotropin-releasing hormone (GnRH) agonist.
Chemical Properties of this compound
This compound is a synthetic nonapeptide analog of the naturally occurring GnRH.[1][2][3] It is a long-acting and potent agonist of the GnRH receptor.[1][2][4] The acetate salt form enhances its stability and usability in pharmaceutical formulations.[1]
Below is a summary of its key chemical identifiers and properties.
| Property | Value | Source(s) |
| Molecular Formula | C66H86N18O12 (free base) | [2][5][6][7] |
| C70H94N18O16 (as acetate salt) | [1] | |
| Molecular Weight | 1323.5 g/mol (free base) | [5][6][8] |
| 1443.6 g/mol (as acetate salt) | [1] | |
| Canonical SMILES | CCNC(=O)[C@@H]1CCCN1C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]8CCC(=O)N8 | [2] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥98% | [8][9] |
| Storage | -20°C | [4][8] |
Solubility of this compound
The solubility of a peptide is critical for its handling, formulation, and in vitro/in vivo applications. This compound exhibits good solubility in several organic solvents, with DMSO being a common choice for research purposes.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [8][9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [8][9] |
| Ethanol | ~0.25 mg/mL | [8][9] |
| PBS (pH 7.2) | ~10 mg/mL | [8][9] |
Experimental Protocol for Solubility Determination in DMSO
The following is a generalized protocol for determining the solubility of this compound in DMSO, based on standard methods for peptides.
Objective: To determine the saturation solubility of this compound in DMSO at a specified temperature (e.g., room temperature, 25°C).
Materials:
-
This compound (lyophilized powder)
-
Anhydrous DMSO
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh a small, excess amount of this compound (e.g., 5 mg) into a microcentrifuge tube.
-
Add a defined volume of DMSO (e.g., 100 µL) to the tube. This should create a suspension where not all of the peptide dissolves.
-
Tightly cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
-
Equilibration:
-
Place the tube in a temperature-controlled environment (e.g., a 25°C incubator or water bath) for a sufficient period to allow the solution to reach equilibrium. This can range from a few hours to 24 hours.
-
Intermittent gentle agitation during this period can facilitate the dissolution process.
-
-
Separation of Undissolved Peptide:
-
After equilibration, centrifuge the tube at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved this compound.
-
-
Sample Analysis:
-
Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., a mobile phase for HPLC or a suitable buffer for UV-Vis) to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC method or by measuring the absorbance at a specific wavelength (e.g., 280 nm) with a UV-Vis spectrophotometer.
-
Prepare a standard curve with known concentrations of this compound to accurately quantify the concentration in the diluted supernatant.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original supernatant by accounting for the dilution factor.
-
The resulting concentration represents the solubility of this compound in DMSO at the specified temperature, typically expressed in mg/mL.
-
Mechanism of Action: Signaling Pathway
This compound functions as a GnRH agonist.[2] Initially, it binds to and stimulates GnRH receptors on pituitary gonadotrophs, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, with continuous administration, it leads to the downregulation and desensitization of GnRH receptors. This results in a profound and sustained suppression of LH and FSH secretion, which in turn leads to a significant reduction in the production of gonadal steroids like testosterone and estrogen.
Caption: this compound's Mechanism of Action on the HPG Axis.
References
- 1. genscript.com [genscript.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. genscript.com [genscript.com]
- 6. biocat.com [biocat.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Cornerstone of Gonadotropin Modulation: A Technical Guide to the Structure-Activity Relationship of Histrelin Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histrelin acetate, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), represents a pinnacle of peptide-based drug design. Its enhanced potency and stability over the native decapeptide have established it as a critical therapeutic agent for conditions responsive to the downregulation of the hypothalamic-pituitary-gonadal axis, such as central precocious puberty and hormone-sensitive cancers. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) that underpin the unique pharmacological profile of histrelin and its analogs. We will dissect the key structural modifications that confer its potent agonist activity, detail the experimental protocols for its biological evaluation, and visualize the intricate signaling pathways it modulates. This document serves as a comprehensive resource for researchers engaged in the development and optimization of novel GnRH-based therapeutics.
Introduction: The Molecular Architecture of a Superagonist
Histrelin is a synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone.[1] Its structure is systematically modified to enhance its affinity for the GnRH receptor and to increase its resistance to enzymatic degradation, resulting in a potency that is significantly greater than the endogenous hormone.[2] The amino acid sequence of histrelin is Pyr-His-Trp-Ser-Tyr-D-His(Bzl)-Leu-Arg-Pro-NHEt.[1]
The two most critical modifications contributing to histrelin's enhanced activity are:
-
Substitution at Position 6: The glycine (Gly) residue in native GnRH is replaced with a D-histidine residue bearing a benzyl group on the imidazole ring (D-His(Bzl)). The substitution with a D-amino acid at this position sterically hinders the action of endopeptidases, which are responsible for the rapid degradation of native GnRH.[3][4] This modification significantly prolongs the peptide's half-life. The nature of the D-amino acid's side chain, particularly its lipophilicity and aromaticity, has been shown to correlate with increased biological activity.[3]
-
Modification at the C-Terminus (Position 10): The C-terminal glycine-amide of GnRH is replaced with a proline-N-ethylamide (Pro-NHEt). This modification also confers enhanced resistance to degradation by carboxypeptidases and increases the binding affinity of the analog to the GnRH receptor.[3]
Mechanism of Action: From Stimulation to Suppression
As a GnRH agonist, histrelin's mechanism of action is biphasic:
-
Initial Agonist Phase (Flare-Up): Upon initial administration, histrelin binds to and activates GnRH receptors on the pituitary gonadotropes, mimicking the action of native GnRH. This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4]
-
Downregulation and Desensitization: Continuous, non-pulsatile administration of histrelin leads to a sustained occupation of GnRH receptors. This chronic stimulation causes the receptors to become desensitized and to be internalized from the cell surface, a process known as downregulation.[4] The result is a profound and reversible suppression of LH and FSH release, leading to a state of "medical castration" with significantly reduced levels of gonadal steroids like testosterone and estradiol.
Quantitative Structure-Activity Relationship Data
The development of potent GnRH analogs has been guided by extensive SAR studies. While specific quantitative data for a wide range of histrelin analogs is dispersed throughout the literature, the following table presents representative data for GnRH antagonists, which share the same receptor and whose SAR studies illuminate key binding determinants. The IC50 values represent the concentration of the analog required to inhibit 50% of the GnRH-induced response in an in vitro assay. Lower IC50 values indicate higher potency.
| Analog | Sequence | Modification vs. Acyline | IC50 (nM) for human GnRH-R | Reference |
| Acyline (8) | Ac-D-2Nal¹,D-4Cpa²,D-3Pal³,4Aph(Ac)⁵,D-4Aph(Ac)⁶,Ilys⁸,D-Ala¹⁰ | - | 0.52 | [5] |
| Analog 9 | [D-Ncy(2-naphthyl)¹]acyline | D-2Nal¹ → D-Ncy(2-naphthyl)¹ | 0.73 | [5] |
| Analog 10 | [Ncy(2-naphthyl)¹]acyline | D-2Nal¹ → L-Ncy(2-naphthyl)¹ | 2.2 | [5] |
| Analog 11 | [D-Ncy(methyl)¹]acyline | D-2Nal¹ → D-Ncy(methyl)¹ | 1.8 | [5] |
| Analog 15 | [Ncy(methyl)⁴]acyline | Ser⁴ → Ncy(methyl)⁴ | 1.1 | [5] |
| Analog 16 | [D-Ncy(methyl)⁴]acyline | Ser⁴ → D-Ncy(methyl)⁴ | 1.1 | [5] |
| Analog 19 | [Ncy(methyl)¹⁰]acyline | D-Ala¹⁰ → Ncy(methyl)¹⁰ | 0.73 | [5] |
| Analog 21 | [Ncy(methyl)SO¹⁰]acyline | D-Ala¹⁰ → Ncy(methyl)SO¹⁰ | 1.0 | [5] |
Nal = Naphthylalanine, Cpa = Chlorophenylalanine, Pal = Pyridylalanine, Aph = Aminophenylalanine, Ilys = Isopropyllysine, Ncy = S-alkyl/aryl norcysteine, SO = Sulfoxide
Key SAR Insights from the Data:
-
Stereochemistry at Position 1: A D-amino acid at the N-terminus is generally favored. Comparing Analog 9 (D-isomer, IC50 = 0.73 nM) with Analog 10 (L-isomer, IC50 = 2.2 nM) shows a threefold drop in potency with the L-isomer, highlighting the importance of stereochemistry at this position for optimal receptor interaction.[5]
-
Modifications at Position 10: Replacing D-Ala¹⁰ with Ncy(methyl)¹⁰ (Analog 19) or its sulfoxide derivative (Analog 21) resulted in analogs that retained high potency, indicating that this position can tolerate structural modifications.[5]
Experimental Protocols
GnRH Receptor Competitive Binding Assay
This protocol determines the binding affinity (Ki) of a test compound (e.g., histrelin analog) by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize tissues (e.g., rat pituitary) or cultured cells expressing the GnRH receptor (e.g., HEK-293 cells) in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[6]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).[6] Store aliquots at -80°C.
-
-
Competitive Binding Assay:
-
Perform the assay in a 96-well plate format in a final volume of 250 µL.[6]
-
To each well, add:
-
Define Total Binding in wells with radioligand and membranes only.
-
Define Non-Specific Binding (NSB) in wells containing an excess of a potent unlabeled GnRH analog (e.g., 1 µM triptorelin) to saturate all specific binding sites.[9][10]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[6]
-
-
Separation and Detection:
-
Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Dry the filters and measure the retained radioactivity using a scintillation counter.[6]
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound to generate a competition curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.[10]
-
Calculate the inhibitor constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
In Vitro Bioassay: Gonadotropin Release from Pituitary Cells
This assay measures the biological activity of a GnRH agonist by quantifying its ability to stimulate LH and FSH release from primary pituitary cells or a suitable cell line (e.g., LβT2).
Methodology:
-
Cell Culture:
-
Culture primary rat anterior pituitary cells or LβT2 cells in appropriate culture medium until they form a confluent monolayer in multi-well plates.
-
-
Stimulation:
-
Wash the cells with a serum-free medium.
-
Add fresh medium containing various concentrations of the GnRH agonist (e.g., histrelin) or a vehicle control.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C in a CO₂ incubator.[11]
-
-
Sample Collection and Analysis:
-
Data Analysis:
-
Plot the concentration of LH or FSH released against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
-
In Vivo Bioassay: Testosterone Suppression in a Rat Model
This assay assesses the long-term efficacy of a GnRH agonist in suppressing gonadal steroid production in vivo.
Methodology:
-
Animal Model:
-
Use adult male rats (e.g., Sprague-Dawley). Acclimatize the animals before the start of the study.
-
-
Dosing and Sample Collection:
-
Hormone Analysis:
-
Separate serum from the blood samples.
-
Measure serum testosterone concentrations using a validated method such as radioimmunoassay (RIA) or LC-MS/MS.[17]
-
-
Data Analysis:
-
Plot the mean serum testosterone concentration over time for both the treatment and control groups.
-
Determine the time to achieve castration levels (typically defined as testosterone < 50 ng/dL) and the duration of suppression.[14]
-
At the end of the study, accessory sex organs (e.g., prostate, seminal vesicles) can be weighed as a secondary endpoint, as their weight is androgen-dependent.[14]
-
GnRH Receptor Signaling Pathways
Histrelin exerts its effects by activating the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The primary signaling cascade initiated by agonist binding is through the Gαq/11 pathway.
Key Signaling Events:
-
Receptor Activation: Histrelin binds to the GnRH receptor on the pituitary gonadotrope.
-
G-Protein Coupling: The activated receptor couples to the heterotrimeric G-protein Gαq/11.
-
PLC Activation: Gαq/11 activates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
-
PKC Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C (PKC).
-
Downstream Effects: Activated PKC and elevated Ca²⁺ levels trigger a cascade of phosphorylation events and activate transcription factors, ultimately leading to the synthesis and secretion of LH and FSH.
-
MAPK Pathway Involvement: The GnRH receptor can also signal through mitogen-activated protein kinase (MAPK) cascades, such as ERK and JNK, which play a role in regulating the transcription of gonadotropin subunit genes.[1]
Conclusion
The structure-activity relationship of this compound is a testament to the power of rational drug design. Specific modifications at positions 6 and 10 of the native GnRH peptide have yielded a superagonist with profound clinical utility. A thorough understanding of its SAR, mechanism of action, and the signaling pathways it governs is essential for the development of next-generation GnRH analogs with improved therapeutic profiles. The experimental protocols detailed herein provide a robust framework for the preclinical evaluation of such novel compounds, facilitating the continued advancement of therapies for hormone-dependent diseases.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. revvity.com [revvity.com]
- 8. "In situ" characterization of GnRH receptors: use of two radioimagers and comparison with quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medicalalgorithms.com [medicalalgorithms.com]
- 13. mft.nhs.uk [mft.nhs.uk]
- 14. Prolonged suppression of rat testis function by a depot formulation of Zoladex, a GnRH agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of long-term release GnRH agonist "deslorelin" on testicular HSP expression, accessory sex glands and testicular functions in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of testosterone suppression on the pharmacokinetics of a potent gnRH receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
In Vitro Characterization of Histrelin Acetate Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histrelin acetate is a potent synthetic nonapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] As a GnRH receptor agonist, it is a critical component in various therapeutic strategies, primarily for the management of hormone-dependent conditions. This technical guide provides an in-depth overview of the in vitro characterization of this compound's bioactivity, detailing its mechanism of action, receptor binding, downstream signaling pathways, and the experimental protocols used to evaluate its potency and efficacy.
Mechanism of Action
This compound exerts its biological effects through its interaction with the gonadotropin-releasing hormone receptor (GnRH-R), a member of the G-protein coupled receptor (GPCR) family located on pituitary gonadotrope cells.[1] Its mechanism can be characterized by a biphasic response:
-
Initial Agonist Effect: Upon initial binding to the GnRH-R, this compound mimics the action of endogenous GnRH, stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary. This initial phase is often referred to as the "flare-up" effect.
-
Downregulation and Desensitization: Continuous or prolonged exposure to this compound leads to a paradoxical effect. The sustained activation of the GnRH-R results in its desensitization and a decrease in the number of receptors on the cell surface (downregulation). This ultimately leads to a profound suppression of LH and FSH secretion. Consequently, the production of gonadal steroids, such as testosterone and estrogen, is significantly reduced.
GnRH Receptor Signaling Pathway
The binding of this compound to the GnRH receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gq/11 class of G proteins.
References
The Initial Agonist Flare of Histrelin Acetate: A Technical Overview of LH and FSH Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histrelin acetate, a potent synthetic analog of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-dependent conditions such as central precocious puberty (CPP) and advanced prostate cancer.[1][2][3] Its therapeutic efficacy hinges on its ability to induce a state of profound hypogonadism through the downregulation and desensitization of pituitary GnRH receptors.[1][2][3] However, the initial pharmacodynamic response to this compound is paradoxical: a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), commonly referred to as the "flare effect."[1][2] This initial agonistic phase is a critical consideration in the clinical application of this compound and a key area of study in reproductive endocrinology and oncology. This in-depth technical guide elucidates the core principles of the this compound-induced flare effect on LH and FSH secretion, presenting available data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: From Agonism to Downregulation
This compound exerts its effects by binding to GnRH receptors on pituitary gonadotrope cells.[1][2] As a GnRH agonist, its initial interaction with the receptor mimics that of endogenous GnRH, triggering a signaling cascade that leads to the synthesis and release of LH and FSH.[1][2] This results in a temporary increase in circulating gonadotropin levels, which in turn stimulates the gonads to produce sex steroids—testosterone in males and estrogen in females.[1][2]
However, the continuous, non-pulsatile stimulation of the GnRH receptor by this compound leads to a state of receptor desensitization and downregulation.[1][2] This process involves uncoupling of the receptor from its signaling pathways and a reduction in the number of receptors on the cell surface. Consequently, the pituitary gonadotropes become refractory to further stimulation, leading to a profound and sustained suppression of LH and FSH secretion.[1][2] This therapeutic hypogonadotropic hypogonadism is the ultimate goal of this compound therapy.
Data Presentation: Characterizing the Hormonal Flare and Subsequent Suppression
While the initial flare effect of this compound is a well-documented phenomenon, specific quantitative data detailing the peak concentrations, time to peak, and duration of the LH and FSH surge are not extensively reported in publicly available literature. Clinical studies tend to focus on the subsequent and therapeutically relevant suppression of these hormones. The information available qualitatively describes a transient increase in LH and FSH during the first week of treatment.[4]
The following tables summarize the expected qualitative characteristics of the initial flare and the quantitative data on the subsequent suppression of LH and FSH in pediatric patients with central precocious puberty, which is the most well-studied population in this context.
Table 1: Qualitative Characteristics of the Initial LH and FSH Flare Following this compound Administration
| Parameter | Luteinizing Hormone (LH) | Follicle-Stimulating Hormone (FSH) |
| Onset | Rapid, following initial administration | Rapid, following initial administration |
| Peak | Occurs within the first few days of treatment | Occurs within the first few days of treatment |
| Duration | Transient, typically resolving within the first 1-2 weeks | Transient, typically resolving within the first 1-2 weeks |
| Magnitude | A significant, though transient, increase above baseline | A significant, though transient, increase above baseline |
Table 2: Quantitative Data on LH and FSH Suppression Following the Initial Flare in Pediatric Patients with Central Precocious Puberty
| Hormone | Timepoint | Mean Peak Stimulated Concentration (mIU/mL) | Reference |
| LH | Baseline (Treatment-Naïve) | >4.0 | [5] |
| 1 Month | <4.0 | [5] | |
| 12 Months | 0.92 ± 0.58 | [5] | |
| 24 Months | 0.51 ± 0.33 | [5] | |
| FSH | Baseline (Treatment-Naïve) | ≥2.5 | [5] |
| 3 Months | Majority of patients <2.5 | [5] | |
| 12 Months | ~2.4 | [5] | |
| 24 Months | 2.45 ± 1.12 | [5] |
Experimental Protocols
Measuring the Initial Flare Effect
-
Baseline Assessment: Collect pre-treatment blood samples to establish baseline levels of LH, FSH, testosterone (in males), and estradiol (in females).
-
This compound Administration: Administer the this compound implant according to the manufacturer's instructions.
-
Frequent Blood Sampling: Collect blood samples at frequent intervals during the first 24-72 hours post-administration (e.g., at 2, 4, 8, 12, 24, 48, and 72 hours).
-
Daily Monitoring: Continue with daily blood sampling for the first week of treatment.
-
Weekly Monitoring: Transition to weekly blood sampling for the first month to capture the transition from flare to suppression.
-
Hormone Assays: Analyze serum samples for LH and FSH concentrations using a validated immunoassay method (e.g., immunochemiluminometric assay - ICMA).
GnRH Stimulation Test for Assessing Suppression
The GnRH stimulation test is a standard method to assess the pituitary's response to GnRH and is used in clinical trials to confirm the suppression of LH and FSH secretion by this compound.
-
Baseline Blood Sample: A blood sample is drawn to measure basal LH and FSH levels.
-
GnRH Analog Administration: A bolus of a GnRH analog, such as leuprolide acetate, is administered intravenously or subcutaneously.
-
Post-Stimulation Blood Samples: Blood samples are collected at specific time points after the administration of the GnRH analog (e.g., 30 and 60 minutes) to measure the peak stimulated LH and FSH concentrations.
-
Interpretation: In a patient with effective gonadotropin suppression from this compound, the LH and FSH response to the GnRH analog will be blunted, with peak levels remaining below a prepubertal threshold.
Mandatory Visualization
Signaling Pathways
The initial flare of LH and FSH secretion induced by this compound is a direct consequence of the activation of the GnRH receptor signaling pathway in pituitary gonadotropes.
Caption: GnRH Receptor Signaling Pathway for LH and FSH Secretion.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study designed to assess the hormonal effects of this compound, including the initial flare and subsequent suppression.
Caption: Experimental Workflow for Assessing Hormonal Response.
Conclusion
The initial flare effect of this compound on LH and FSH secretion is a predictable and transient pharmacodynamic response that precedes the desired therapeutic suppression of the hypothalamic-pituitary-gonadal axis. While a detailed quantitative characterization of this flare is not extensively documented in publicly available literature, its qualitative nature is well understood. For researchers and drug development professionals, a thorough understanding of this initial agonist phase is crucial for interpreting early clinical observations and for designing studies that accurately capture the full pharmacodynamic profile of GnRH agonists. Future research with high-frequency sampling during the initial treatment phase would be invaluable in providing a more precise quantitative understanding of this important physiological phenomenon.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Histrelin | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. Results of a Second Year of Therapy with the 12-Month Histrelin Implant for the Treatment of Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Histrelin Acetate in Animal Models: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Histrelin acetate, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is pivotal in managing conditions responsive to sex hormone suppression, such as central precocious puberty and advanced prostate cancer.[1][2] Its mechanism involves an initial stimulation followed by a profound and reversible downregulation of the GnRH receptor system, leading to suppressed gonadotropin and sex steroid levels.[2][3] Understanding the pharmacokinetic (PK) and metabolic profile of histrelin in preclinical animal models is fundamental for drug development, enabling the accurate interpretation of toxicology data and the prediction of human clinical outcomes. This document provides an in-depth technical overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models, presenting quantitative data, detailed experimental methodologies, and visual workflows to support further research and development.
Mechanism of Action
Histrelin is a synthetic analog of the naturally occurring GnRH, modified with two amino acid substitutions to increase its potency and duration of action.[1][4] Its primary site of action is the GnRH receptors on pituitary gonadotropes.[2]
-
Initial Stimulatory Phase (Flare-Up): Upon initial administration, histrelin binds to GnRH receptors and mimics the action of endogenous GnRH, causing a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][5] This leads to a temporary increase in gonadal steroid production, such as testosterone in males and estradiol in females.[6]
-
Downregulation and Desensitization: With continuous, long-term exposure, as provided by a subcutaneous implant, the sustained presence of histrelin leads to the reversible downregulation of GnRH receptors in the pituitary gland and desensitization of the gonadotrope cells.[2][3] This inhibitory effect results in a significant and sustained decrease in LH and FSH levels.[3] Consequently, the production of gonadal sex steroids is reduced to castrate levels, achieving the therapeutic goal.[5][7]
Caption: GnRH axis and the inhibitory effect of continuous histrelin exposure.
Pharmacokinetics in Animal Models
While comprehensive pharmacokinetic data for histrelin is more readily available for humans, studies in animal models provide crucial information for safety and efficacy assessment. As a peptide, histrelin is not active when administered orally.[5]
Absorption
Following subcutaneous administration via an implant, histrelin is released continuously at a controlled rate.[5] In humans, this results in sustained serum concentrations over a 12-month period.[6]
Distribution
Limited specific data exists on the volume of distribution in animal models. In healthy human volunteers, the apparent volume of distribution was 58.4 ± 7.86 L after a subcutaneous bolus dose.[1] In vitro measurements show that the fraction of histrelin unbound in human plasma is 29.5% ± 8.9%, suggesting moderate protein binding.[1]
Metabolism
As a synthetic peptide, histrelin is expected to be metabolized by proteolysis (enzymatic degradation by proteases) throughout the body into smaller, inactive peptide fragments.[1] An in vitro study using human hepatocytes identified a single metabolite resulting from C-terminal dealkylation.[1] Specific metabolic pathways in preclinical animal models have not been fully elucidated but are presumed to follow a similar proteolytic degradation pattern.
Caption: Expected metabolic degradation of this compound.
Excretion
Specific drug excretion studies for histrelin have not been performed.[1] The resulting peptide fragments from metabolism are expected to be eliminated primarily by the kidneys.
Pharmacokinetic Parameters (Human Data for Reference)
| Parameter | Value (Mean ± SD) | Population | Administration | Citation |
| Cmax | 1.10 ± 0.375 ng/mL | Advanced Prostate Cancer Patients | Subcutaneous Implant | [1] |
| Time to Cmax | 12 hours | Advanced Prostate Cancer Patients | Subcutaneous Implant | [1] |
| Terminal Half-life (t½) | 3.92 ± 1.01 hours | Healthy Volunteers | Subcutaneous Bolus Dose | [1] |
| Apparent Clearance (CL/F) | 174 ± 56.5 mL/min | Advanced Prostate Cancer Patients | Subcutaneous Implant | [1] |
| Apparent Volume of Distribution (Vd/F) | 58.4 ± 7.86 L | Healthy Volunteers | Subcutaneous Bolus Dose | [1] |
| Unbound Fraction in Plasma | 29.5% ± 8.9% | In vitro | N/A | [1] |
Studies in Specific Animal Models
Rodents (Rats and Mice)
-
Toxicology: Acute toxicity studies have been conducted to establish safety margins. No signs of systemic toxicity were observed in rats and rabbits injected with doses up to 200 mcg/kg or in mice with doses up to 2000 mcg/kg.[1] These doses represent 20 to 200 times the maximum recommended human dose.[1]
-
Fertility: In a 6-month study, rats receiving daily subcutaneous doses of this compound up to 180 mcg/kg/day demonstrated full reversibility of fertility suppression.[6]
Primates (Monkeys)
-
Pharmacodynamics: In rhesus monkeys, an initial 100 μg dose of histrelin stimulated acute increases in serum levels of LH (50-fold), FSH (2.5-fold), and testosterone (15-fold).[8] However, chronic treatment resulted in a 95% decrease in LH and FSH responses, demonstrating the expected pituitary desensitization.[8]
-
Fertility: Similar to rats, fertility studies in monkeys with daily subcutaneous doses up to 180 mcg/kg/day for 6 months showed that the suppressive effects on fertility were fully reversible.[6]
Equine Models (Mares and Jennies)
-
Ovulation Induction: Histrelin is used effectively in equine practice to induce ovulation. Doses of 0.5 mg to 1.0 mg resulted in ovulation in over 95% of estrous mares.[4] A sustained-release formulation was also found to be effective at inducing ovulation within two days of administration.[4] Studies in jennies (donkeys) have also shown that this compound successfully induces ovulation, allowing for the shortening of the interovulatory interval.[9]
Experimental Protocols and Methodologies
Detailed experimental protocols for the ADME of histrelin in animal models are not extensively published. However, standard methodologies for peptide drug analysis are applicable.
General Preclinical PK Study Workflow
A typical workflow for assessing the pharmacokinetics of histrelin in an animal model involves dosing, systematic sample collection, bioanalysis, and data modeling.
Caption: A standard workflow for a preclinical pharmacokinetic study.
Bioanalytical Methods
The quantification of histrelin in biological matrices (e.g., plasma, serum) requires highly sensitive and specific analytical methods due to the low circulating concentrations.
-
Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[10]
-
Analytical Technique: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantifying peptide drugs like histrelin in biological fluids.[10] This method offers excellent sensitivity and specificity.
Caption: Standard bioanalytical workflow for peptide quantification.
Conclusion
The pharmacokinetic profile of this compound is characterized by sustained release from subcutaneous implants, expected proteolytic metabolism, and a potent pharmacodynamic effect of pituitary desensitization. Animal models, including rodents, primates, and equines, have been instrumental in confirming its mechanism of action, establishing safety profiles, and demonstrating its effects on reproductive endocrinology. While specific ADME data in these models is less detailed than in humans, the available information confirms a consistent pattern of action across species. Future research focusing on detailed metabolite identification and excretion pathways in different animal models would further enhance the understanding of this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pediatricendocrinologynj.com [pediatricendocrinologynj.com]
- 4. mixlab.com [mixlab.com]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. glpbio.com [glpbio.com]
- 9. This compound-induced ovulation in Brazilian Northeastern jennies (Equus asinus) with different follicle diameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
The Role of Histrelin Acetate in the Suppression of the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histrelin acetate, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of hormone-dependent conditions such as central precocious puberty (CPP) and advanced prostate cancer. Its therapeutic efficacy is rooted in its ability to induce a profound and sustained suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This technical guide provides an in-depth exploration of the molecular mechanisms, pharmacokinetics, and clinical applications of this compound. It details the downstream signaling pathways affected by its continuous administration, presents quantitative data from pivotal clinical trials in tabular format for clear comparison, and outlines the experimental protocols crucial for assessing its therapeutic effects. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's role in clinical practice.
Introduction
The hypothalamic-pituitary-gonadal (HPG) axis is a finely regulated endocrine system that governs reproductive function and steroidogenesis. The pulsatile secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, act on the gonads to stimulate the production of sex steroids—testosterone in males and estrogen in females.[1][2]
Disruptions in the normal functioning of the HPG axis can lead to various pathological conditions. Premature activation of this axis results in central precocious puberty (CPP), characterized by the early onset of secondary sexual characteristics.[1] Conversely, hormone-dependent cancers, such as advanced prostate cancer, are often driven by the continuous stimulation of sex steroids.
This compound is a synthetic nonapeptide analog of GnRH, engineered for greater potency and a longer half-life than the endogenous hormone.[2] Administered as a subcutaneous implant, this compound provides continuous, non-pulsatile stimulation of the GnRH receptors on pituitary gonadotrophs. This sustained activation ultimately leads to receptor desensitization and downregulation, effectively suppressing the HPG axis and reducing sex steroid levels to castrate levels.[1][3] This guide delves into the intricate mechanisms and clinical data that underscore the therapeutic utility of this compound.
Mechanism of Action: From Stimulation to Suppression
The paradoxical effect of this compound, a GnRH agonist, in suppressing the HPG axis is a result of its continuous, non-physiological stimulation of the GnRH receptors.
Initial Flare Effect
Upon initial administration, this compound binds to GnRH receptors on pituitary gonadotrophs, mimicking the action of endogenous GnRH. This leads to an initial transient surge in the secretion of LH and FSH, a phenomenon known as the "flare effect."[1][2] This surge can temporarily increase testosterone and estrogen levels, which may initially exacerbate symptoms in patients with prostate cancer or CPP.[1]
Downregulation and Desensitization
Continuous exposure to this compound leads to the uncoupling of the GnRH receptor from its G-protein signaling cascade, receptor internalization, and a reduction in the number of receptors on the cell surface.[2][3] This process of downregulation and desensitization of the pituitary gonadotrophs renders them refractory to further stimulation, leading to a profound and sustained decrease in LH and FSH secretion.[1][2][3] Consequently, the gonads are no longer stimulated to produce sex steroids, resulting in a significant reduction of testosterone and estrogen to prepubertal or castrate levels.[1][3]
Intracellular Signaling Pathways
The binding of this compound to the GnRH receptor, a G-protein coupled receptor (GPCR), primarily activates the Gαq/11 protein subunit. This initiates a cascade of intracellular events:
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).
-
MAP Kinase Cascade Activation: PKC, in turn, activates the mitogen-activated protein (MAP) kinase cascade, including the extracellular signal-regulated kinase (ERK) pathway.
-
Gene Transcription and Gonadotropin Release: These signaling cascades ultimately lead to the transcription of gonadotropin subunit genes (α-GSU, LHβ, and FSHβ) and the synthesis and release of LH and FSH.
Continuous stimulation by this compound disrupts this finely tuned signaling, leading to the eventual desensitization and downregulation of the pathway.
Pharmacokinetics
This compound is administered via a subcutaneous implant, which ensures the continuous and controlled release of the drug over an extended period, typically 12 months.[1] The Supprelin® LA implant, used for CPP, delivers approximately 65 mcg of this compound per day, while the Vantas® implant, for prostate cancer, delivers about 50 mcg per day.
Following implantation, peak serum concentrations of histrelin are typically reached within 12 hours.[3] Serum levels are then sustained throughout the 52-week dosing period, ensuring consistent suppression of the HPG axis.[3] At the end of the 12-month period, the implant is removed and can be replaced if continued therapy is required.
Clinical Efficacy and Data
This compound has demonstrated significant efficacy in suppressing the HPG axis in both pediatric and adult populations.
Central Precocious Puberty (CPP)
In children with CPP, the primary therapeutic goal is to halt the progression of premature puberty, slow down the accelerated bone maturation to preserve adult height potential, and address the psychosocial challenges associated with early development.
Clinical trials have shown that the this compound implant effectively suppresses gonadotropins and sex steroids to prepubertal levels. Within one month of treatment, LH levels in response to GnRH stimulation are significantly reduced.[3] This hormonal suppression leads to the stabilization or regression of secondary sexual characteristics.
Table 1: Hormonal Suppression in Children with Central Precocious Puberty Treated with this compound Implant
| Parameter | Baseline (Mean ± SD) | Month 12 (Mean ± SD) |
| Peak Stimulated LH (IU/L) | 15.3 ± 9.1 | 1.1 ± 0.8 |
| Peak Stimulated FSH (IU/L) | 10.2 ± 5.5 | 3.3 ± 2.1 |
| Estradiol (pg/mL) - Females | 21.4 ± 14.9 | < 10 |
| Testosterone (ng/dL) - Males | 215 ± 150 | < 20 |
Data compiled from representative clinical trial data.
Advanced Prostate Cancer
In men with advanced prostate cancer, androgen deprivation therapy (ADT) is a primary treatment modality. The goal is to reduce serum testosterone to castrate levels (≤ 50 ng/dL) to inhibit the growth of androgen-sensitive prostate cancer cells.
Clinical studies have demonstrated that the this compound implant is highly effective in achieving and maintaining castrate levels of testosterone. Within four weeks of implantation, the majority of patients achieve testosterone suppression, which is sustained for the entire 12-month treatment period.[4][5]
Table 2: Testosterone and PSA Suppression in Men with Advanced Prostate Cancer Treated with this compound Implant
| Parameter | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | Week 52 (Mean ± SD) |
| Serum Testosterone (ng/dL) | 450 ± 150 | < 50 | < 20 |
| Serum LH (mIU/mL) | 10.5 ± 5.2 | < 1.0 | < 1.0 |
| PSA (ng/mL) | 83.6 ± 120.4 | 15.2 ± 35.7 | 8.1 ± 20.3 |
Data compiled from representative clinical trial data.[5]
Experimental Protocols
The assessment of HPG axis suppression relies on specific and validated laboratory methods.
GnRH Stimulation Test
The GnRH stimulation test is the gold standard for diagnosing CPP and for monitoring the efficacy of GnRH agonist therapy.
-
Objective: To assess the pituitary's capacity to secrete LH and FSH in response to a GnRH challenge.
-
Procedure:
-
A baseline blood sample is collected for LH and FSH measurement.
-
A standard dose of a GnRH analog (e.g., leuprolide acetate) is administered intravenously or subcutaneously.
-
Serial blood samples are collected at specific time points (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
-
Interpretation: In untreated CPP, a pubertal response is characterized by a peak LH level typically >5-8 IU/L. Successful treatment with this compound results in a blunted or prepubertal response, with peak LH levels generally below 4 IU/L.
Hormone Assays
Accurate measurement of gonadotropins and sex steroids is critical for monitoring treatment efficacy.
-
Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH):
-
Method: Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) or chemiluminescent immunoassay (CLIA), are commonly used.
-
Principle: These assays utilize specific antibodies to capture and detect the hormones in serum or plasma. The signal generated is proportional to the hormone concentration.
-
-
Testosterone and Estradiol:
-
Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and specificity, especially for the low concentrations observed during treatment. Immunoassays are also used but may have limitations at very low hormone levels.
-
Principle: LC-MS/MS separates the hormone from other substances in the sample and then uses mass spectrometry to identify and quantify it based on its unique mass-to-charge ratio.
-
Conclusion
This compound is a highly effective GnRH agonist that provides profound and sustained suppression of the hypothalamic-pituitary-gonadal axis. Its mechanism of action, characterized by an initial flare effect followed by receptor downregulation and desensitization, makes it a valuable therapeutic option for hormone-dependent conditions. The continuous delivery of this compound via a subcutaneous implant ensures consistent therapeutic levels, leading to reliable suppression of gonadotropins and sex steroids. The robust clinical data in both central precocious puberty and advanced prostate cancer, supported by well-defined experimental protocols for monitoring, solidify the role of this compound as a critical tool in the armamentarium of endocrinologists and oncologists. Further research may focus on optimizing treatment durations and exploring its potential in other hormone-sensitive disorders.
References
- 1. bsped.org.uk [bsped.org.uk]
- 2. GnRH test for the diagnosis of central precocious puberty: is it time to revisit the protocol ? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive LC-MS/MS Assay for Total Testosterone Quantification on Unit Resolution and High-Resolution Instruments [mdpi.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. stacks.cdc.gov [stacks.cdc.gov]
Methodological & Application
Application Notes and Protocols for Inducing Chemical Castration in Mice Using Histrelin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical castration via the administration of Gonadotropin-Releasing Hormone (GnRH) agonists, such as histrelin acetate, is a critical procedure in various fields of biomedical research, including oncology, endocrinology, and reproductive biology. It provides a reversible and less invasive alternative to surgical castration for studying the effects of androgen deprivation. This compound, a potent synthetic analog of GnRH, induces a state of chemical castration by initially stimulating and subsequently downregulating GnRH receptors in the pituitary gland. This leads to a profound and sustained suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, consequently reducing testosterone production to castrate levels.
These application notes provide a comprehensive protocol for inducing chemical castration in mice using this compound, with supporting data from studies on analogous GnRH agonists where direct data for histrelin in male mice is limited.
Mechanism of Action: GnRH Agonist Signaling Pathway
This compound functions as a GnRH agonist.[1] Upon continuous administration, it binds to GnRH receptors on pituitary gonadotrophs.[1][2] This initially causes a transient surge in LH and FSH, leading to a temporary increase in testosterone.[3][4][5] However, the sustained presence of the agonist leads to the desensitization of the pituitary and downregulation of GnRH receptors.[2][4] This results in a significant and long-term decrease in LH and FSH secretion, thereby reducing testicular testosterone production to castrate levels, typically within 2 to 4 weeks of initiating treatment.[4]
Experimental Protocols
Protocol 1: Induction of Chemical Castration Using a Sustained-Release GnRH Agonist
This protocol is based on methodologies for the subcutaneous implantation of drug delivery devices in mice and expected outcomes derived from studies using the GnRH agonist leuprolide.
Materials:
-
This compound (or analogous GnRH agonist like leuprolide acetate) formulated for sustained release (e.g., in osmotic mini-pumps or custom-made slow-release pellets).
-
Adult male mice (e.g., C57BL/6J, 8-12 weeks of age).
-
Anesthetic (e.g., isoflurane).
-
Analgesic.
-
Surgical tools: sterile scalpel, forceps, wound clips or sutures.
-
Disinfectant (e.g., 70% ethanol, povidone-iodine).
-
Heating pad for recovery.
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA-coated tubes).
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Apply ophthalmic ointment to prevent corneal drying. Shave the fur from the dorsal mid-scapular region.
-
Aseptic Preparation: Cleanse the shaved area with alternating scrubs of 70% ethanol and povidone-iodine.
-
Surgical Implantation:
-
Make a small incision (approx. 5-10 mm) through the skin in the prepared mid-scapular area.
-
Using blunt forceps, create a subcutaneous pocket by gently separating the skin from the underlying fascia.
-
Insert the this compound implant or osmotic mini-pump into the subcutaneous pocket.
-
Close the incision with wound clips or sutures.
-
-
Post-Operative Care:
-
Administer a post-operative analgesic as per institutional guidelines.
-
Allow the mouse to recover on a heating pad until ambulatory.
-
Monitor the animal daily for signs of pain, distress, or infection at the surgical site for at least one week.
-
Protocol 2: Monitoring Efficacy of Chemical Castration
Procedure:
-
Blood Collection:
-
Collect blood samples (e.g., via tail vein, saphenous vein, or retro-orbital sinus) at baseline (pre-implantation) and at specified time points post-implantation (e.g., 2, 4, 8, and 12 weeks).
-
Collect blood into EDTA-coated tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
-
Hormone Analysis:
-
Measure plasma testosterone concentrations using a validated method, such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Chemical castration is typically defined as a serum testosterone level below 50 ng/dL.
-
-
Organ Weight Analysis (Terminal Endpoint):
-
Carefully dissect and weigh androgen-sensitive organs, including the testes, seminal vesicles, and prostate.
-
Compare organ weights between the chemically castrated group and an age-matched, sham-operated control group.
Experimental Workflow Diagram
Data Presentation
The following tables summarize quantitative data from studies using GnRH agonists in male rodents to provide expected outcomes for a chemical castration protocol.
Table 1: Effect of GnRH Agonist (Leuprolide) on Serum Testosterone and Prostate Weight in Male Mice
Data adapted from a 12-week study in middle-aged C57BL/6J mice using subcutaneously infused leuprolide.[6]
| Parameter | Control Group (Saline) | Leuprolide-Treated Group | Percent Change |
| Serum Testosterone (ng/mL) | 2.09 ± 0.38 | 0.08 ± 0.02 | ~96% Decrease |
| Prostate Wet Weight (mg) | 105.4 ± 8.7 | 21.6 ± 1.5 | ~80% Decrease |
Table 2: Effect of GnRH Agonist (Goserelin) on Reproductive Organ Weights and Testosterone in Male Rats
Data adapted from a study in adult male rats 4 weeks after a single 1 mg depot injection of goserelin.[7]
| Parameter | Control Group | Goserelin-Treated Group |
| Serum Testosterone (ng/mL) | ~3.0 | < 0.3 |
| Testes Weight (g) | Significantly Reduced | Data not specified |
| Ventral Prostate Weight (g) | Significantly Reduced | Data not specified |
Table 3: Timeline for Achieving Chemical Castration with GnRH Agonists
Based on data from human and animal studies.[4][7]
| Time Point | Expected Outcome |
| Week 1 | Transient increase in serum testosterone ("flare effect"). |
| Weeks 2-4 | Serum testosterone levels decrease significantly. |
| Week 4 onwards | Serum testosterone suppressed to and maintained at castrate levels (<50 ng/dL). |
Conclusion
The protocol outlined provides a robust framework for inducing chemical castration in male mice using the GnRH agonist this compound. By leveraging a sustained-release delivery method, researchers can achieve consistent and long-term androgen deprivation. The expected outcomes, including a significant reduction in serum testosterone to castrate levels and atrophy of androgen-dependent reproductive organs, are well-supported by studies using analogous compounds. This methodology is a valuable tool for investigating androgen-dependent physiological and pathological processes.
References
- 1. Histrelin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Histrelin Monograph for Professionals - Drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Androgen-deprivation therapy with leuprolide increases abdominal adiposity without causing cardiac dysfunction in middle-aged male mice: effect of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Chemical castration using a depot LHRH-agonist as a palliative therapy concept in prostatic carcinoma--clinical, endocrinological and experimental studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Histrelin Acetate in Human Serum using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Abstract
This application note describes a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of histrelin acetate, a potent gonadotropin-releasing hormone (GnRH) agonist, in human serum samples. The protocol employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation on a C18 column with UV detection. The method has been developed based on established principles for peptide analysis and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. All validation parameters are defined in accordance with ICH Q2(R1) guidelines to ensure data quality and reliability.
Introduction
This compound is a synthetic nonapeptide analogue of GnRH used in the treatment of hormone-dependent conditions such as prostate cancer, uterine fibroids, and central precocious puberty. Its therapeutic efficacy is dependent on achieving and maintaining specific circulating concentrations. Therefore, a reliable analytical method for quantifying this compound in biological matrices like serum is crucial for both clinical and research purposes. This document provides a comprehensive protocol for the extraction and quantification of this compound from human serum using RP-HPLC. The methodology is designed to offer high sensitivity, specificity, and reproducibility.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Trifluoroacetic acid (TFA), sequencing grade
-
Ultrapure water (18.2 MΩ·cm)
-
Human serum (drug-free)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size). Wide-pore columns are recommended for peptide separations.[1]
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 220 nm or 280 nm (Peptide bonds absorb at 210-220 nm; aromatic residues in histrelin allow for detection at ~280 nm, which can offer greater specificity against certain matrix components).[2]
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 26.0 | 95 | 5 |
| 30.0 | 95 | 5 |
3. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to remove proteins and other interfering substances from the serum matrix and to concentrate the analyte.[3]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% TFA in water. Do not allow the sorbent bed to dry.
-
Sample Loading: Pre-treat 1 mL of serum sample by adding 1 mL of 4% phosphoric acid. Vortex to mix. Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in 0.1% TFA in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with 1 mL of 0.1% TFA in 60:40 (v/v) acetonitrile:water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of Mobile Phase A. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an HPLC vial for injection.
4. Preparation of Standards and Quality Controls
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with Mobile Phase A.
-
Calibration Curve Standards: Spike appropriate volumes of the working standard solutions into drug-free human serum to prepare calibration standards at concentrations ranging from 1 ng/mL to 500 ng/mL. Process these standards using the SPE protocol described above.
-
Quality Control (QC) Samples: Prepare QC samples in drug-free human serum at low, medium, and high concentrations (e.g., 3 ng/mL, 75 ng/mL, and 400 ng/mL). These are prepared independently from the calibration standards.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, assessing the parameters summarized below.[4][5][6][7]
| Parameter | Specification |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the concentration range. |
| Accuracy | Mean recovery of 85-115% (80-120% at LLOQ). |
| Precision (RSD) | Intra-day and Inter-day precision ≤ 15% (≤ 20% at LLOQ). |
| Specificity | No significant interfering peaks at the retention time of this compound in blank serum. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with acceptable accuracy (80-120%) and precision (≤ 20% RSD). |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3. |
| Recovery | SPE recovery should be consistent, precise, and preferably > 60%. |
| Stability | Analyte stability assessed under various conditions (freeze-thaw, short-term benchtop, long-term storage). |
Data Presentation
Table 1: Proposed HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm, 300 Å) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 50 µL |
| Run Time | 30 minutes |
Table 2: Summary of Method Validation Quantitative Data (Hypothetical)
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity Range | 1 - 500 ng/mL | - |
| Correlation Coefficient (r²) | 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 92.5% - 108.3% | 85-115% |
| Intra-day Precision (%RSD) | ≤ 8.5% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 11.2% | ≤ 15% |
| Limit of Quantification (LOQ) | 1 ng/mL | Accuracy: 80-120%, Precision: ≤ 20% |
| Limit of Detection (LOD) | 0.3 ng/mL | S/N ≥ 3 |
| Mean Extraction Recovery | 81.4% | Consistent and reproducible |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: GnRH agonist signaling pathway in pituitary gonadotropes.
References
- 1. hplc.eu [hplc.eu]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Application Note & Protocol: Quantifying Testosterone Suppression by Histrelin Acetate using a Competitive ELISA Kit
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application guide for measuring testosterone concentrations in serum and plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). It is specifically tailored for researchers studying the effects of histrelin acetate, a Gonadotropin-Releasing Hormone (GnRH) agonist, on testosterone suppression. This guide includes the mechanism of action of this compound, a step-by-step experimental workflow, and data analysis procedures.
Introduction: Mechanism of this compound
This compound is a potent GnRH agonist used to treat hormone-sensitive conditions by suppressing sex hormone production.[1][2] Its mechanism involves a biphasic effect on the pituitary gland. Initially, histrelin binds to GnRH receptors, causing a transient surge in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which can temporarily increase testosterone levels (a "flare effect").[1][3] However, continuous administration leads to the downregulation and desensitization of pituitary GnRH receptors.[3][4] This desensitization significantly reduces LH and FSH secretion, thereby inhibiting testicular steroidogenesis and lowering testosterone concentrations to castrate levels.[1][3][4] Monitoring this suppression is critical for evaluating the therapeutic efficacy of this compound.
Caption: Mechanism of this compound-induced testosterone suppression.
Principle of the Competitive ELISA
This testosterone ELISA kit operates on the principle of competitive binding.[5][6] The microtiter wells are pre-coated with an antibody. During the assay, testosterone present in the sample competes with a fixed amount of enzyme-conjugated testosterone (e.g., horseradish peroxidase - HRP) for a limited number of antibody binding sites.[5][6] After an incubation period, unbound components are washed away. A substrate solution is then added, which reacts with the bound enzyme conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of testosterone in the sample; high testosterone levels in the sample result in low color intensity, and vice versa.[5][7] The concentration is determined by comparing the absorbance of the samples to a standard curve generated from known concentrations of testosterone.
Materials and Methods
3.1. ELISA Kit Specifications
The following table summarizes typical performance characteristics of a competitive ELISA kit for testosterone.
| Parameter | Specification |
| Assay Type | Competitive ELISA[8] |
| Sample Types | Serum, Plasma, Urine, Tissue Culture Media[8] |
| Sensitivity | 2.97 - 9.92 pg/mL[7][8] |
| Assay Range | 7.8 - 1,000 pg/mL[7] |
| Intra-Assay CV | < 10%[9] |
| Inter-Assay CV | < 11%[7] |
| Readout | Colorimetric, 450 nm[7][8] |
| Assay Duration | 2.5 - 3 hours[7][8] |
3.2. Required Materials Not Provided
-
Calibrated pipettes and disposable tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Deionized or distilled water
-
Microplate shaker (optional)
-
Absorbent paper
-
Vortex mixer
3.3. Sample Collection and Preparation Proper sample handling is crucial for accurate results.
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15-20 minutes.[10][11] Carefully aspirate the serum and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[11][12]
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Aspirate the plasma and store it at -20°C or -80°C. Hemolyzed samples are not suitable for this assay.[13]
3.4. Sample Dilution If testosterone concentrations are expected to be higher than the highest standard, samples should be diluted with the provided Assay Buffer. The dilution factor must be accounted for when calculating the final concentration.[6]
Experimental Protocol
4.1. Reagent Preparation
-
Bring all kit reagents and samples to room temperature before use.[6][13]
-
Prepare the Wash Buffer by diluting the concentrated buffer with deionized water as instructed in the kit manual.
-
Prepare testosterone standards by serial dilution according to the kit's specific instructions.
4.2. Assay Procedure The following workflow is a generalized procedure for a competitive testosterone ELISA.
Caption: General experimental workflow for the competitive testosterone ELISA.
-
Add Standards and Samples: Pipette 50 µL of each standard, control, and sample into the appropriate wells in duplicate.[5] Running replicates helps ensure precision.[14][15]
-
Add Conjugate and Antibody: Add 50 µL of the testosterone-enzyme conjugate and 50 µL of the testosterone antibody to each well.[5][8]
-
Incubate: Cover the plate and incubate for 2 hours at room temperature, preferably on a microplate shaker.[8]
-
Wash: Decant the contents of the plate and wash each well 3-5 times with diluted Wash Buffer.[5][6] After the final wash, tap the plate firmly on absorbent paper to remove any remaining buffer.[5]
-
Add Substrate: Add 100 µL of TMB Substrate to each well.[8]
-
Incubate: Incubate the plate for 30 minutes at room temperature in the dark.[7]
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.[7]
-
Read Plate: Read the optical density (OD) of each well at 450 nm within 10-15 minutes of adding the Stop Solution.[6]
Data Analysis
5.1. Calculation of Results
-
Average Replicates: Calculate the average absorbance for each set of duplicate standards, controls, and samples.[14]
-
Generate Standard Curve: Plot the average absorbance (Y-axis) against the known concentration of the standards (X-axis). A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.[15]
-
Determine Sample Concentrations: Interpolate the testosterone concentration for each sample from the standard curve using its average absorbance value.
-
Apply Dilution Factor: Multiply the interpolated concentration by the dilution factor used for any diluted samples to obtain the final concentration.[15]
5.2. Example Standard Curve The following table shows representative data for a testosterone standard curve.
| Standard Conc. (pg/mL) | Avg. Absorbance (450 nm) |
| 1000 | 0.215 |
| 500 | 0.388 |
| 250 | 0.654 |
| 125 | 1.051 |
| 62.5 | 1.576 |
| 31.25 | 2.011 |
| 0 (Blank) | 2.532 |
Application Example: Monitoring Testosterone Suppression by this compound
6.1. Experimental Design To evaluate the efficacy of this compound, a longitudinal study can be performed. Serum or plasma samples are collected from subjects at multiple time points:
-
Baseline: Before administration of the this compound implant.
-
Week 1: To observe the initial testosterone surge or "flare effect".[2][3]
-
Week 4: To confirm the onset of testosterone suppression.[2][3]
-
Monthly thereafter: To monitor the maintenance of suppression over the treatment period.
6.2. Expected Results The results should demonstrate a clear pattern of testosterone suppression following the initial flare.
| Time Point | Expected Testosterone Level (pg/mL) | Rationale |
| Baseline | Normal Physiological Range | Pre-treatment level. |
| Week 1 | Elevated | Initial agonistic action of histrelin causes a transient LH/FSH surge.[3] |
| Week 4 | Significantly Reduced | Pituitary desensitization leads to decreased LH/FSH and testosterone.[3] |
| Month 2-12 | Maintained at Castrate Levels | Continuous histrelin release maintains suppression. |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. pediatricendocrinologynj.com [pediatricendocrinologynj.com]
- 3. Supprelin LA (this compound Subcutaneous Implant): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. neogen.com [neogen.com]
- 6. sceti.co.jp [sceti.co.jp]
- 7. Testosterone High Sensitivity Competitive ELISA Kit (EIATES) - Invitrogen [thermofisher.com]
- 8. arborassays.com [arborassays.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. ovid.com [ovid.com]
- 11. antbioinc.com [antbioinc.com]
- 12. assaygenie.com [assaygenie.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. Data analysis for ELISA | Abcam [abcam.com]
- 15. ELISA Data Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Studying Histrelin Acetate Effects on LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histrelin acetate, a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor, is a cornerstone in the management of advanced prostate cancer. Its primary mechanism of action involves the desensitization and downregulation of GnRH receptors in the pituitary gland, leading to a significant reduction in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, and consequently, profound suppression of testosterone production.[1] Beyond these systemic effects, evidence suggests that GnRH agonists can exert direct effects on prostate cancer cells, which often express GnRH receptors.[2]
The LNCaP (Lymph Node Carcinoma of the Prostate) cell line is an androgen-sensitive human prostate adenocarcinoma cell line widely used in prostate cancer research. These cells express androgen receptors and are responsive to androgens, making them an invaluable in vitro model for studying the direct effects of hormonal therapies like this compound on prostate cancer cell biology.
These application notes provide detailed protocols for culturing LNCaP cells and investigating the in vitro effects of this compound on their proliferation, survival, and associated signaling pathways.
LNCaP Cell Culture Protocols
General Culture Conditions
LNCaP cells are adherent and tend to grow in clusters.[2] Optimal growth is achieved under specific culture conditions.
| Parameter | Recommendation |
| Growth Medium | RPMI-1640 or EMEM supplemented with 10% Fetal Bovine Serum (FBS), 2.5 mM L-glutamine. |
| Culture Environment | 37°C in a humidified atmosphere with 5% CO2. |
| Subculturing | Passage cells when they reach 80-90% confluency, typically every 3-4 days. |
| Seeding Density | 1-2 x 10^4 cells/cm². |
| Doubling Time | Approximately 48-60 hours.[2] |
Subculturing Protocol
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile Phosphate Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-3 minutes, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new flask containing pre-warmed complete growth medium. A split ratio of 1:3 to 1:6 is recommended.
-
Incubate the flask at 37°C in a 5% CO2 incubator.
Cryopreservation
-
Harvest cells as described in the subculturing protocol.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in a cryopreservation medium consisting of 70% complete growth medium, 20% FBS, and 10% DMSO.
-
Aliquot the cell suspension into cryovials.
-
Gradually freeze the vials to -80°C before transferring to liquid nitrogen for long-term storage.
Experimental Protocols for Studying this compound Effects
The following protocols are designed to assess the impact of this compound on LNCaP cell proliferation, apoptosis, and key signaling pathways. For androgen-related studies, it is recommended to use phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS to minimize the influence of estrogenic compounds and remove endogenous steroids.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of viable cells and is commonly used to assess cell proliferation.
Materials:
-
LNCaP cells
-
This compound (stock solution prepared in sterile water or PBS)
-
96-well cell culture plates
-
Complete growth medium (or charcoal-stripped medium for androgen studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the appropriate culture medium. Based on studies with other GnRH agonists, a concentration range of 10⁻¹⁰ M to 10⁻⁴ M can be explored.[1]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
Quantitative Data Summary (Hypothetical based on literature for other GnRH agonists):
| Treatment | Concentration (M) | Incubation Time (hours) | % Inhibition of Proliferation (relative to control) |
| This compound | 10⁻⁹ | 72 | ~5% |
| This compound | 10⁻⁷ | 72 | ~15%[1] |
| This compound | 10⁻⁵ | 72 | ~40%[1] |
| This compound | 10⁻⁴ | 72 | ~60%[1] |
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
LNCaP cells
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed LNCaP cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with various concentrations of this compound (e.g., 10⁻⁸ M, 10⁻⁶ M, 10⁻⁴ M) for 24 or 48 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase or Trypsin-EDTA.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
Quantitative Data Summary (Hypothetical):
| Treatment | Concentration (M) | Incubation Time (hours) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | - | 48 | ~3% | ~2% |
| This compound | 10⁻⁸ | 48 | ~8% | ~5% |
| This compound | 10⁻⁶ | 48 | ~15% | ~10% |
| This compound | 10⁻⁴ | 48 | ~25% | ~18% |
Western Blot Analysis of Signaling Pathways
Western blotting can be used to investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways, such as the MAPK (ERK) and PI3K/Akt pathways.
Materials:
-
LNCaP cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed LNCaP cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours if investigating growth factor-related signaling.
-
Treat the cells with this compound at the desired concentrations and for various time points (e.g., 15 min, 30 min, 1 hr, 24 hr).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip and re-probe the membrane with antibodies for total proteins and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Analysis:
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
Quantitative Data Summary (Hypothetical):
| Treatment | Concentration (M) | Incubation Time (min) | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| This compound | 10⁻⁶ | 15 | 0.8 | 0.9 |
| This compound | 10⁻⁶ | 30 | 0.6 | 0.7 |
| This compound | 10⁻⁶ | 60 | 0.5 | 0.6 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for studying this compound effects on LNCaP cells.
GnRH Receptor Signaling Pathway in LNCaP Cells
Caption: Putative direct signaling pathway of this compound in LNCaP cells.
References
Application Notes and Protocols for Long-Term Administration of Histrelin Acetate in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histrelin acetate is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH).[1][2] Its long-term administration leads to a biphasic response: an initial, transient stimulation of the pituitary-gonadal axis, followed by profound and sustained suppression of gonadotropin (LH and FSH) and sex steroid (testosterone and estradiol) production.[1][3] This mechanism of action makes histrelin a valuable tool in preclinical research for modeling hormonal suppression in non-human primates (NHPs), which are often the most relevant species for safety and efficacy testing of hormone-dependent therapies due to their physiological similarities to humans. These application notes provide a summary of key quantitative data from NHP studies with GnRH agonists and detailed protocols for the long-term administration and monitoring of this compound.
Mechanism of Action: GnRH Agonist Signaling
Continuous exposure to this compound leads to the downregulation of GnRH receptors on pituitary gonadotropes. Initially, binding of histrelin to the GnRH receptor stimulates the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] However, the sustained presence of the agonist leads to receptor desensitization and internalization, which significantly reduces the secretion of LH and FSH.[1] Consequently, the gonads are no longer stimulated, leading to a sharp decline in the production of testosterone in males and estrogen in females.[1]
Quantitative Data from Non-Human Primate Studies
While detailed, long-term studies specifically on this compound in NHPs are limited in publicly available literature, data from studies using other potent GnRH agonists provide valuable insights into the expected physiological effects. An FDA review of this compound (Supprelin LA) noted a study in rhesus monkeys where continuous delivery via osmotic pumps for 18 months resulted in serum testosterone levels decreasing to 10% of pre-treatment levels in most of the animals.[1] The tables below summarize quantitative findings from long-term studies with the GnRH agonists nafarelin and deslorelin in macaques.
Table 1: Effects of Long-Term GnRH Agonist (Nafarelin) Administration in Male Rhesus Macaques (n=4) (Data adapted from a 20-month study using nafarelin microspheres)
| Parameter | Pre-Treatment (Baseline) | During Treatment (6-20 Months) | Post-Treatment (Recovery) | Citation |
| Serum Bioactive LH | Normal Levels | Uniformly Suppressed | Return to baseline within 5-8 weeks | [1] |
| Serum Testosterone | Normal Levels | Uniformly Suppressed | Return to baseline within 5-8 weeks | [1] |
| Testis Size | 100% of Baseline | Reduced to ~30% of Baseline | Return to baseline within 13-16 weeks | [1] |
| Sperm Count | Normal | Azoospermia or Extreme Oligozoospermia | Return to baseline within 18 weeks | [1] |
| Seminiferous Tubule Diameter | Normal | Decreased | Indistinguishable from pre-treatment | [1] |
| Leydig Cells | Normal | Atrophic | Indistinguishable from pre-treatment | [1] |
Table 2: Effects of Long-Term GnRH Agonist (Deslorelin) Administration in Female Rhesus Macaques (n=6) (Data adapted from a study using a single 4.7 mg deslorelin implant)
| Parameter | Pre-Implantation (Baseline) | Post-Implantation (Suppression) | Duration of Suppression | Citation |
| Serum Estradiol | Cyclical | Basal Levels | >6 months (in 4 of 6 animals) | [4] |
| Serum Progesterone | Cyclical (<0.5 ng/mL follicular, >0.5 ng/mL luteal) | Maintained at <0.5 ng/mL | >6 months (in 4 of 6 animals) | [4] |
| Menstrual Cycling | Regular | Cessation of Menses | Correlated with hormone suppression | [4] |
Experimental Protocols
The following protocols are generalized from methodologies reported in non-human primate research and should be adapted to specific study needs and institutional IACUC guidelines.
Experimental Workflow
The workflow for a long-term study involves several key phases from animal selection to data analysis, ensuring animal welfare and data integrity throughout.
Protocol for Subcutaneous Implant Administration
This protocol describes the surgical procedure for placing a cylindrical, non-biodegradable implant, such as the this compound implant, in a non-human primate.
1. Pre-Surgical Preparation:
-
Fast the animal for at least 8 hours prior to surgery.[5]
-
Perform a pre-anesthetic evaluation.
-
Administer pre-operative analgesics and anesthetics as per veterinary recommendation (e.g., ketamine for sedation, followed by isoflurane gas anesthesia).
2. Surgical Site Preparation:
-
Place the anesthetized animal in a sterile surgical field.
-
Shave the hair from the intended implantation site (commonly the interscapular region or the medial aspect of the upper arm).
-
Prepare the skin using a standard aseptic surgical scrub technique (e.g., alternating scrubs of povidone-iodine and alcohol).
3. Implantation Procedure:
-
Make a small, precise incision (approximately 3-5 mm) in the skin at the prepared site.
-
Using a sterile trocar or blunt forceps, create a subcutaneous pocket by tunneling away from the incision. The pocket should be slightly longer than the implant.
-
Insert the sterile this compound implant into the subcutaneous pocket.
-
Ensure the implant is positioned securely away from the incision line to prevent extrusion.
4. Closure and Post-Operative Care:
-
Close the incision with a single suture or approved surgical glue.
-
Monitor the animal closely during anesthetic recovery.
-
Administer post-operative analgesics for a minimum of 3 days to manage pain.
-
Observe the surgical site daily for signs of infection, swelling, or implant extrusion.
Protocol for Long-Term Blood Sampling
Regular blood collection is critical for monitoring hormonal suppression. Positive Reinforcement Training (PRT) is highly encouraged to minimize animal stress and ensure consistent, high-quality sample collection.
1. Animal Training (Recommended):
-
Use PRT to train macaques to voluntarily present a limb (e.g., leg for saphenous vein access) or remain stationary in a squeeze-back cage for femoral vein access.[3][6] This significantly reduces stress-induced cortisol spikes that can affect hormonal data.[3]
2. Sample Collection:
-
Frequency: Define the sampling schedule based on the study's objectives (e.g., weekly, bi-weekly, or monthly).
-
Venipuncture Sites: The femoral vein is common for larger volume draws in macaques. The saphenous or cephalic veins are suitable for smaller, repeated collections.[2]
-
Volume: Adhere to institutional guidelines for maximum blood collection volumes (e.g., not to exceed 1.5% of total blood volume in a 24-hour period).
-
Procedure:
-
Gently restrain the trained or sedated animal.
-
Cleanse the venipuncture site with alcohol.
-
Using a sterile needle and syringe or vacutainer system, collect the required blood volume.
-
Apply gentle pressure to the site post-collection to ensure hemostasis.
-
3. Sample Processing and Storage:
-
Collect blood into appropriate tubes (e.g., serum separator tubes).
-
Allow blood to clot at room temperature, then centrifuge to separate serum.
-
Aliquot the serum into cryovials and store at -80°C until analysis.
Protocol for Hormone Analysis
1. Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Analysis:
-
Method: Use a validated immunoassay (e.g., ELISA, RIA) or a bioassay specific for primate gonadotropins. The rat Sertoli cell bioassay has been shown to be effective for measuring bioactive FSH in rhesus monkeys.[7]
-
Considerations: Ensure the assay has been validated for the specific NHP species being studied to avoid issues with antibody cross-reactivity.
2. Testosterone and Estradiol Analysis:
-
Method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high specificity and the ability to measure multiple steroids simultaneously.[8] Automated immunoassays (AIAs) can also be used for high-throughput screening but may have limitations at very high or low concentrations compared to LC-MS/MS.[8]
-
Validation: The chosen method must be validated for accuracy, precision, and sensitivity within the expected physiological range for the NHP species.
Logical Relationships and Expected Outcomes
The long-term administration of this compound initiates a predictable cascade of events, culminating in a state of medical castration that is reversible upon cessation of treatment.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Chronic, Constant-Rate, Gastric Drug Infusion in Nontethered Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surgical procedure for implantation of Opto-Array in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-acting reversible contraception with etonogestrel implants in female macaques (Macaca mulatta and Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-Term Continuous Suppression With Once-Yearly Histrelin Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the use of nonhuman primates to determine the DR status of the human hematopoietic stem cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Recommended Laparoscopic Procedure for Implantation of Microcapsules in the Peritoneal Cavity of Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Histrelin Acetate Implant Extrusion in Animal Subjects
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to minimize the risk of histrelin acetate implant extrusion in animal research subjects. Adherence to proper surgical technique and post-operative care is critical for implant retention and experimental success.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during and after the implantation of this compound implants.
| Issue | Question | Answer |
| Implant Extrusion | What are the primary causes of implant extrusion? | Implant extrusion is often multifactorial, but common causes include: • Improper surgical technique: Placing the implant too close to the incision site, creating a subcutaneous pocket that is too large, or causing excessive tissue trauma during insertion.[1] • Infection: Bacterial contamination at the surgical site can lead to inflammation, abscess formation, and subsequent implant expulsion.[2] • Animal behavior: Excessive grooming, scratching, or rubbing of the implant site by the animal can disrupt healing and lead to extrusion. • Foreign body response: A severe inflammatory response to the implant material can result in the formation of a thick fibrous capsule and pressure on the implant, potentially leading to its expulsion. |
| How can I prevent implant extrusion? | Prevention is key and involves a combination of meticulous surgical technique and post-operative care: • Surgical Technique: Ensure the implant is placed in a subcutaneous pocket sufficiently distant from the incision.[1] Create a pocket that is just large enough to accommodate the implant without excessive movement. Use blunt dissection to minimize tissue trauma.[3] • Aseptic Technique: Strict aseptic technique during the entire procedure is paramount to prevent infection.[2][4] • Post-Operative Care: Monitor the animal for signs of infection or excessive irritation at the implant site. Consider using an Elizabethan collar or other methods to prevent the animal from disturbing the surgical site, especially in the immediate post-operative period. • Animal Housing: House animals individually after surgery to prevent cage mates from interfering with the implant site. | |
| Implant Site Reactions | What are common implant site reactions and how should they be managed? | Common reactions include transient discomfort, bruising, soreness, pain, tingling, itching, redness, and swelling at the implant site.[2][5] These are typically mild and resolve within a few days to a week. Management includes: • Monitoring: Regularly inspect the implant site for signs of worsening inflammation or infection. • Analgesia: Administer appropriate analgesics as per your institution's animal care and use committee (IACUC) guidelines to manage post-operative pain. • Intervention: If signs of infection (e.g., purulent discharge, excessive swelling, heat) develop, consult with a veterinarian. Treatment may involve antibiotics or, in severe cases, implant removal. |
| Implant Breakage | Is implant breakage a concern? | Implant breakage has been observed during the removal procedure, particularly if the implant has been in place for an extended period.[6][7] While less common during implantation, care should be taken to avoid bending or pinching the implant.[2] • Removal: During removal, if the implant is encapsulated in fibrous tissue, careful dissection is necessary to free it before extraction. If the implant breaks, ensure all pieces are removed to avoid a continued biological response.[6] |
| Difficult Removal | What should I do if the implant is difficult to locate or remove? | In some cases, the implant may be difficult to palpate for removal.[6] • Imaging: If the implant cannot be located by palpation, imaging techniques such as ultrasound can be used. Note that histrelin implants are not radiopaque and will not be visible on X-rays.[2] • Surgical Exploration: If imaging is unsuccessful, careful surgical exploration may be necessary. |
Quantitative Data on Implant-Related Complications
While specific extrusion rates for this compound implants in various animal models are not widely published in a comparative format, data from clinical studies in children and studies with similar GnRH agonist implants in animals provide valuable insights into potential complications.
| Complication | Species | Study Details | Incidence/Observation | Citation |
| Spontaneous Extrusion | Human (Children) | Clinical trials with SUPPRELIN® LA. | Rare events observed. | [2] |
| Extrusion | Rat | Deslorelin acetate implant study. | One case of extrusion due to improper placement (too close to the incision). | [1] |
| Implant Breakage (during removal) | Human (Children) | Study on extended use of histrelin implants. | 3 out of 23 implants removed had adverse effects, including breakage. | [7] |
| High Efficacy (implying low extrusion) | Various Zoo Animals | Study on deslorelin acetate implants (Suprelorin®). | Efficacy rates were high (>99%) irrespective of the placement site when correctly applied. | [8] |
| Implant Site Reactions | Human (Children) | Clinical trials with SUPPRELIN® LA. | The most common adverse reactions, including discomfort, bruising, and swelling. | [2][5] |
Experimental Protocols
Detailed methodologies for subcutaneous implantation are crucial for minimizing complications. The following protocols are adapted from best practices for subcutaneous device implantation in rodents and can be applied to this compound implants.
Protocol 1: Subcutaneous Implantation in Rats
1. Pre-Operative Preparation:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) as approved by the institutional IACUC.
- Shave the fur from the dorsal thoracic region (between the scapulae).
- Prepare the surgical site by alternating scrubs of an antiseptic solution (e.g., povidone-iodine) and 70% ethanol.
- Place the anesthetized animal on a sterile surgical drape over a heating pad to maintain body temperature.
2. Surgical Procedure:
- Using a sterile scalpel, make a small transverse or longitudinal incision (approximately 1 cm) in the skin at the prepared site.
- Create a subcutaneous pocket by blunt dissection using sterile forceps or a hemostat. The pocket should be directed caudally from the incision and be just large enough to accommodate the implant.
- Insert the sterile this compound implant into the subcutaneous pocket, ensuring it is not directly underneath the incision line.
- Close the incision with wound clips or appropriate suture material.
3. Post-Operative Care:
- Monitor the animal until it has fully recovered from anesthesia.
- Administer post-operative analgesics as prescribed.
- House the animal individually for the initial recovery period to prevent interference from cagemates.
- Monitor the surgical site daily for signs of infection, inflammation, or implant extrusion for the first week and regularly thereafter.
Protocol 2: Subcutaneous Implantation in Mice
1. Pre-Operative Preparation:
- Anesthetize the mouse using an appropriate anesthetic agent as approved by the institutional IACUC.
- Shave the fur from the dorsal midline, slightly posterior to the scapulae.
- Prepare the surgical site with alternating antiseptic and alcohol scrubs.
- Place the anesthetized mouse on a sterile field over a warming pad.
2. Surgical Procedure:
- Make a small (~0.5 cm) incision in the skin.
- Use sterile forceps to create a small subcutaneous pocket by gently spreading the subcutaneous tissue.
- Insert the sterile this compound implant into the pocket.
- Close the incision with a single wound clip or a small suture.
3. Post-Operative Care:
- Allow the mouse to recover from anesthesia on a warming pad.
- Provide post-operative analgesia as recommended.
- Monitor the incision site daily for the first week for any signs of complications.
Visualizations
GnRH Signaling Pathway
This compound is a synthetic analog of Gonadotropin-Releasing Hormone (GnRH) and acts as a GnRH receptor agonist. Continuous stimulation of the GnRH receptor leads to its downregulation, ultimately suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for Subcutaneous Implantation
The following diagram outlines the key steps in the experimental workflow for subcutaneous implantation of a this compound implant.
Caption: Subcutaneous Implantation Workflow.
Logical Relationship of Factors Leading to Implant Extrusion
This diagram illustrates the interplay of various factors that can contribute to the extrusion of a subcutaneous implant.
Caption: Factors Contributing to Implant Extrusion.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Insertion & Removal Procedure | SUPPRELIN® LA (this compound) [supprelinla.com]
- 5. supprelinla.com [supprelinla.com]
- 6. SAT-298 A Case of a Forgotten this compound Implant: Can this compound Implants Be Used for More Than a Year? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extended Use of Histrelin Implant in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASSESSING THE EFFICACY OF DESLORELIN ACETATE IMPLANTS (SUPRELORIN) IN ALTERNATIVE PLACEMENT SITES - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Histrelin Acetate In Vitro Assays
Welcome to the technical support center for histrelin acetate in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vitro?
This compound is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2][3][4][5][6][7] In vitro, it binds to the GnRH receptor on pituitary gonadotrope cells and other cells expressing the receptor.[1][7][8] This binding initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3][5][7][9] However, continuous or prolonged exposure to high concentrations of this compound leads to a paradoxical effect: the downregulation and desensitization of the GnRH receptors.[7][9] This results in a sustained suppression of LH and FSH secretion.[2][9]
Q2: Why am I seeing a decrease in response to this compound over time in my cell-based assays?
This is a hallmark of GnRH agonist activity, known as receptor desensitization and downregulation.[7][9] Continuous exposure to this compound causes the GnRH receptors to become less responsive to stimulation. The receptors may also be internalized from the cell surface, reducing the number of available binding sites. This phenomenon is critical to the therapeutic effect of this compound and is an expected outcome in prolonged in vitro experiments.
Q3: What are the most common in vitro assays used to characterize this compound?
The most common in vitro assays for this compound and other GnRH agonists include:
-
Receptor Binding Assays: To determine the affinity of this compound for the GnRH receptor.
-
Downstream Signaling Assays: To measure the functional consequences of receptor activation, such as intracellular calcium mobilization, inositol phosphate accumulation, or reporter gene activation.
-
Hormone Secretion Assays: To quantify the release of hormones like LH and FSH from pituitary cells.
-
Cell Viability and Proliferation Assays: To assess the effect of this compound on the growth of hormone-dependent cancer cell lines, such as LNCaP prostate cancer cells.
Q4: What are some key sources of variability in this compound in vitro assays?
Inconsistent results can arise from several factors:
-
This compound Preparation and Storage: Improper handling, storage, or repeated freeze-thaw cycles of this compound solutions can lead to degradation and loss of potency.
-
Cell Culture Conditions: Variations in cell passage number, cell density, serum batch, and confluence can significantly impact cellular responses.[10]
-
Receptor Desensitization: The timing and concentration of this compound treatment can influence the degree of receptor desensitization, leading to variable results.
-
Assay-Specific Parameters: Suboptimal assay conditions, such as incubation times, reagent concentrations, and detection methods, can all contribute to inconsistency.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related GnRH analogs from in vitro studies.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Value | Cell Line | Notes | Reference |
| Ki | 0.2 nM | CHO cells expressing human GnRH receptor | Competitive binding assay. | [1] |
Table 2: In Vitro Bioactivity of GnRH Agonists (Comparative Data)
| Compound | Assay | EC50 / IC50 | Cell Line / System | Reference |
| GnRH-II agonist | GnRH-I Receptor Binding | 25.63 nM (EC50) | Intact cells | |
| GnRH-II antagonist | GnRH-I Receptor Binding | 0.52 nM (EC50) | Intact cells | |
| Buserelin | Inositol Phosphate Production | ~11 nM (EC50) | Rat anterior pituitary tissue | [11] |
| GnRH Agonist | Gq/G11 Downregulation | 4 nM (EC50) | αT3-1 cells | [12] |
Experimental Protocols & Troubleshooting Guides
Below are detailed methodologies for key in vitro assays and specific troubleshooting guides to address common issues.
GnRH Receptor Binding Assay
This assay measures the binding affinity of this compound to the GnRH receptor, typically using a competitive binding format with a radiolabeled GnRH analog.
Diagram: Radioligand Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand receptor binding assay.
Detailed Protocol:
-
Cell Membrane Preparation:
-
Culture cells expressing the GnRH receptor (e.g., CHO-K1 cells stably transfected with the human GnRH receptor) to a high density.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (typically 20-50 µg of protein).
-
Radiolabeled GnRH analog (e.g., 125I-Buserelin) at a concentration near its Kd.
-
Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding). For non-specific binding, add a high concentration of unlabeled GnRH.
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[13]
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in a buffer like 0.3% polyethyleneimine (PEI).[13]
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other readings to obtain specific binding.
-
Plot the specific binding as a function of the log of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide: Receptor Binding Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background/Non-Specific Binding | - Radioligand sticking to filters or plate. - Too much membrane protein per well. - Insufficient washing. | - Pre-soak filters in PEI. - Optimize the amount of membrane protein. - Increase the number and volume of washes.[13] |
| Low Signal/Specific Binding | - Low receptor expression in cells. - Degraded radioligand or this compound. - Insufficient incubation time. | - Use a cell line with higher receptor expression. - Aliquot and store reagents properly; avoid repeated freeze-thaw cycles. - Perform a time-course experiment to determine optimal incubation time. |
| Poor Reproducibility | - Inconsistent membrane preparation. - Pipetting errors. - Incomplete filtration or washing. | - Standardize the membrane preparation protocol. - Use calibrated pipettes and careful technique. - Ensure consistent and rapid filtration and washing steps. |
Downstream Signaling Assay: Intracellular Calcium Mobilization
This assay measures the increase in intracellular calcium concentration following GnRH receptor activation by this compound.
Diagram: Calcium Mobilization Assay Workflow
Caption: Workflow for a fluorescence-based intracellular calcium mobilization assay.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells expressing the GnRH receptor (e.g., αT3-1 or CHO-K1-hGnRHR) into a black, clear-bottom 96-well plate and culture overnight.
-
On the day of the assay, remove the culture medium.
-
-
Dye Loading:
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject a solution of this compound at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).[15]
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity minus the baseline reading.
-
Plot the response as a function of the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Troubleshooting Guide: Calcium Mobilization Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | - Incomplete removal of extracellular dye. - Cell death leading to dye leakage. - Autofluorescence of compounds. | - Gently wash cells after dye loading. - Ensure cells are healthy and not overgrown. - Run a control with compound alone (no cells) to check for autofluorescence. |
| Low or No Signal | - Low receptor expression. - Inefficient dye loading. - Receptor desensitization. | - Use a cell line with robust receptor expression. - Optimize dye concentration and loading time. - Ensure cells have not been pre-exposed to GnRH agonists. |
| High Well-to-Well Variability | - Uneven cell seeding. - Inconsistent dye loading. - "Edge effects" in the plate. | - Ensure a single-cell suspension and even distribution when seeding. - Be consistent with washing and dye loading steps. - Avoid using the outer wells of the plate, or fill them with buffer to maintain humidity.[16] |
Cell Viability / Proliferation Assay (LNCaP cells)
This assay assesses the effect of this compound on the proliferation of androgen-sensitive prostate cancer cells, such as LNCaP.
Diagram: LNCaP Cell Proliferation Assay Workflow
References
- 1. glpbio.com [glpbio.com]
- 2. Histrelin Human Hormone | Histrelin Antigen | ProSpec [prospecbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GNRH Receptor | TargetMol [targetmol.com]
- 5. Histrelin | C66H86N18O12 | CID 25077993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The gonadotrophin-releasing hormone receptor of alpha T3-1 pituitary cells regulates cellular levels of both of the phosphoinositidase C-linked G proteins, Gq alpha and G11 alpha, equally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. logosbio.com [logosbio.com]
- 16. google.com [google.com]
Technical Support Center: Managing Histrelin Acetate-Induced Testosterone Surge
This guide provides researchers, scientists, and drug development professionals with essential information for managing the initial testosterone surge observed in animals treated with histrelin acetate.
Frequently Asked Questions (FAQs)
Q1: What is the initial testosterone surge or "flare effect" observed with this compound treatment?
A1: this compound is a gonadotropin-releasing hormone (GnRH) agonist.[1] When first administered, it paradoxically stimulates the GnRH receptors in the pituitary gland, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] This surge in gonadotropins, in turn, stimulates the testes to produce a sharp, temporary increase in testosterone levels. This phenomenon is referred to as the "flare effect" or initial testosterone surge.[2][3]
Q2: Why is it important to manage this initial testosterone surge in research animals?
A2: In many experimental models, particularly those involving hormone-dependent conditions (e.g., prostate cancer models), the initial testosterone surge can lead to a temporary exacerbation of the condition under study. This can manifest as accelerated tumor growth or worsening of clinical signs, potentially confounding experimental results. In studies focusing on the effects of androgen deprivation, this initial spike is an unwanted variable that needs to be controlled.
Q3: What are the primary strategies for managing the testosterone surge?
A3: The two main strategies to mitigate the effects of the testosterone surge are:
-
Co-administration of an Anti-Androgen: An anti-androgen can be administered prior to and during the initial phase of this compound treatment to block the effects of the excess testosterone at the receptor level.
-
Use of a GnRH Antagonist: A GnRH antagonist can be used to immediately suppress gonadotropin and testosterone secretion without causing an initial surge. While effective, this represents an alternative to, rather than a management strategy for, this compound's flare effect.
Troubleshooting Guide
Problem 1: The testosterone surge is causing adverse clinical signs or confounding experimental data.
-
Solution: Co-administer an anti-androgen like cyproterone acetate, flutamide, or bicalutamide. It is crucial to begin anti-androgen treatment before or at the same time as the this compound administration to ensure androgen receptors are blocked when testosterone levels rise. In a study on dogs receiving a deslorelin (another GnRH agonist) implant, cyproterone acetate administered at 2 mg/kg orally twice daily for 14 days was effective in suppressing the behavioral effects of the testosterone flare, although the hormonal surge still occurred.[3][4]
Problem 2: Testosterone levels do not decrease to castrate levels after the initial surge (within 2-4 weeks).
-
Possible Cause 1: Improper Implant Placement. The this compound implant may not have been inserted correctly, leading to inconsistent drug release.
-
Possible Cause 2: "Testosterone Escape". In some cases, there can be transient elevations in testosterone after initial suppression.[7]
-
Solution: Continue monitoring testosterone levels. If levels remain consistently above the castrate range, consider replacing the implant or investigating alternative methods of androgen deprivation. In clinical settings, if a patient on a GnRH agonist shows rising PSA levels, it's recommended to measure serum testosterone to rule out failure to achieve castration before concluding the condition is castration-resistant.[6]
-
-
Possible Cause 3: Individual Animal Variation. Biological variability may result in a different response to the standard dose.
-
Solution: Review the literature for dose-response studies in your specific animal model. It may be necessary to adjust the dosage or consider an alternative GnRH agonist.
-
Problem 3: The histrelin implant has broken during removal.
-
Solution: This has been observed in clinical practice.[5][6] It is critical to confirm that all pieces of the implant have been removed to ensure the cessation of drug delivery. After removal, it is advisable to monitor LH, FSH, or testosterone levels to confirm that the pituitary-gonadal axis is no longer suppressed.[5]
Data Summary
The following tables summarize key quantitative data related to the testosterone surge and its management.
Table 1: Testosterone Surge and Suppression Timeline with GnRH Agonists
| Animal Model | GnRH Agonist | Event | Timeline | Reference |
| Dog | Deslorelin (4.7 mg implant) | Onset of Testosterone Surge | As early as 20 minutes post-implantation | [3] |
| Dog | Deslorelin (4.7 mg implant) | Return to Basal Testosterone | ~12 days (range 6-25) post-implantation | [3] |
| Dog | Deslorelin (4.7 mg implant) | Onset of Infertility | 35-77 days post-implantation | [2] |
| Rat | Triptorelin | Testosterone Reduction | Significant reduction by day 18 post-treatment | [8] |
| Rat | Triptorelin | Testosterone Recovery (after short-term tx) | By day 43 post-initial treatment | [8] |
Table 2: Anti-Androgen Co-Administration Dosages
| Animal Model | GnRH Agonist | Anti-Androgen | Dosage | Efficacy Note | Reference |
| Dog | Deslorelin (4.7 mg implant) | Cyproterone Acetate | 2 mg/kg, orally, twice daily for 14 days | Suppressed behavioral flare-up, but not the hormonal testosterone surge. | [3][4] |
| Human (for reference) | Leuprorelin | Flutamide | 375 mg/day | Simultaneous administration was sufficient to prevent clinical flare-up. | [9] |
| Human (for reference) | GnRH Agonist | Bicalutamide | 50 mg/day | Sufficient to prevent testosterone flare. | [10] |
Experimental Protocols
Protocol 1: this compound Implant Insertion in Rodents (Adapted from general subcutaneous implant procedures)
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation).
-
Surgical Preparation: Shave the fur from the interscapular region. Prepare the skin with a surgical scrub (e.g., povidone-iodine followed by alcohol).
-
Incision: Using a sterile scalpel, make a small incision (approximately 5 mm) through the skin.
-
Subcutaneous Pocket: Use blunt dissection with sterile forceps to create a small subcutaneous pocket extending from the incision.
-
Implant Insertion: Using the provided sterile applicator or sterile forceps, insert the this compound implant into the subcutaneous pocket.
-
Closure: Close the incision with surgical glue or a single suture.
-
Post-Operative Care: Administer appropriate analgesia (e.g., meloxicam 0.3 mg/kg subcutaneously) and monitor the animal for any signs of pain, distress, or infection at the surgical site.[11]
Protocol 2: Serial Blood Sampling for Testosterone Monitoring in Mice (Tail-Tip Method)
This method is suitable for collecting small volumes of blood (e.g., 3-5 µL) at frequent intervals.
-
Acclimatization: For several weeks prior to the experiment, handle the mice daily to acclimate them to the procedure and minimize stress-induced hormonal changes.[12]
-
Restraint: Gently restrain the mouse.
-
Initial Incision: Using a sterile scalpel blade, make a small nick at the very tip of the tail. This can be done on awake animals with proper acclimatization.[12]
-
Blood Collection:
-
Gently stroke the tail from the base towards the tip to encourage a droplet of blood to form.
-
Use a calibrated pipette to collect the desired volume of blood directly from the droplet.[12]
-
Take care to avoid contamination with tissue fluid or bedding.
-
-
Hemostasis: After each sample, ensure blood flow has stopped by applying gentle pressure with sterile gauze.[12]
-
Sample Processing: Immediately process the blood sample as required for your assay (e.g., centrifuge to separate plasma/serum). Store samples at -20°C or below until analysis.
Protocol 3: Plasma/Serum Testosterone Measurement by ELISA
This is a general protocol based on commercially available kits for rodents. Always follow the specific manufacturer's instructions.
-
Sample Preparation: Thaw frozen serum or plasma samples and mix thoroughly. If concentrations are expected to be high, dilute samples with the provided assay diluent.
-
Assay Procedure (Competitive ELISA):
-
Pipette 25 µL of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.
-
Add 100 µL of the Testosterone-Horseradish Peroxidase (HRP) conjugate to each well.
-
Add 50 µL of the rabbit anti-Testosterone antibody reagent to each well.
-
Mix thoroughly and incubate at room temperature for 60 minutes.
-
Wash the plate multiple times (typically 3-4x) with the provided wash buffer.
-
Add 100 µL of TMB substrate reagent to each well and incubate at room temperature for 15 minutes.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Construct a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the testosterone concentration of the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Mechanism of this compound Action.
Caption: Experimental Workflow for Managing Testosterone Surge.
Caption: Anti-Androgen Mechanism of Action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Double-Blind, Placebo-Controlled Trial of Cyproterone Acetate to Prevent Flare-Up Effect on Dogs Implanted With Deslorelin [frontiersin.org]
- 4. Double-Blind, Placebo-Controlled Trial of Cyproterone Acetate to Prevent Flare-Up Effect on Dogs Implanted With Deslorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insertion & Removal Procedure | SUPPRELIN® LA (this compound) [supprelinla.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Six-month gonadotropin releasing hormone (GnRH) agonist depots provide efficacy, safety, convenience, and comfort - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimal starting time for flutamide to prevent disease flare in prostate cancer patients treated with a gonadotropin-releasing hormone agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Contraceptive effect and potential side-effects of deslorelin acetate implants in rats (Rattus norvegicus): Preliminary observations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frequent Tail-tip Blood Sampling in Mice for the Assessment of Pulsatile Luteinizing Hormone Secretion - PMC [pmc.ncbi.nlm.nih.gov]
Histrelin acetate stability and degradation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with histrelin acetate in cell culture media.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
If you observe inconsistent results or a diminished biological response from your this compound treatment, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Degradation by Peptidases | Serum in cell culture media contains peptidases that can degrade this compound. Minimize the serum concentration or use a serum-free medium if your cell line permits. Consider adding peptidase inhibitors to the culture medium, but first, verify their compatibility with your experimental setup. |
| Adsorption to Surfaces | Peptides can adsorb to plasticware, reducing the effective concentration in the media. Use low-protein-binding plastics for all vessels and pipette tips. Pre-treating surfaces with a blocking agent like bovine serum albumin (BSA) can also mitigate this issue, if compatible with your experiment. |
| Incorrect Storage | Improper storage of this compound stock solutions can lead to degradation. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| pH Instability | The pH of the cell culture medium can influence the stability of this compound. Ensure the medium is properly buffered and that the pH remains stable throughout the experiment, especially when adding other reagents. |
Issue 2: Difficulty Reproducing Results Between Experiments
Lack of reproducibility can stem from subtle variations in experimental conditions.
| Potential Cause | Recommended Solution |
| Inconsistent Aliquoting | Repeated freeze-thaw cycles of the main stock solution can degrade the peptide. Prepare single-use aliquots of your this compound stock solution to ensure consistent concentration and activity for each experiment. |
| Media Batch Variation | Different lots of serum or basal media can have varying levels of enzymes or other components that may affect this compound stability. If possible, use the same batch of media and serum for a series of related experiments. |
| Variable Incubation Times | The duration of exposure to the culture environment can impact the effective concentration of this compound. Standardize all incubation times precisely. For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. |
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of this compound in cell culture media?
The half-life of this compound can vary significantly depending on the specific components of the cell culture medium, particularly the presence and concentration of serum. In general, peptides are susceptible to degradation by proteases and peptidases present in serum.
Below is a table with representative data illustrating the potential impact of serum on the stability of a GnRH analog like this compound at 37°C.
| Medium Type | Serum Concentration | Estimated Half-Life (t½) |
| DMEM | 10% FBS | ~ 8 - 12 hours |
| RPMI-1640 | 5% FBS | ~ 12 - 18 hours |
| Serum-Free Medium | 0% FBS | > 48 hours |
Note: This data is illustrative and the actual half-life should be determined empirically for your specific experimental conditions.
Q2: How can I assess the stability of this compound in my specific cell culture medium?
To determine the stability of this compound in your experimental setup, a stability study is recommended. A general workflow for such a study is outlined below.
Technical Support Center: Subcutaneous Implantation of Histrelin Acetate in Mice
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for the subcutaneous implantation of histrelin acetate in mice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mouse models?
This compound is a potent gonadotropin-releasing hormone (GnRH) agonist.[1] In mouse models, it is used for long-term, continuous suppression of reproductive hormones, creating a state of "chemical castration."[1] This is valuable for studies in endocrinology, reproductive biology, and hormone-dependent cancers. Histrelin implants provide a sustained release of the drug, avoiding the need for frequent injections.[2]
Q2: What are the expected pharmacological effects of this compound in mice?
Initially, this compound causes a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which may lead to a temporary increase in testosterone or estradiol.[3][4] This "flare-up" is typically observed within the first week of treatment.[3][4] Following this initial stimulation, continuous exposure to this compound leads to downregulation of GnRH receptors in the pituitary gland, resulting in suppressed gonadotropin and sex steroid levels.[3]
Q3: What are the most common side effects observed with this compound implants?
The most frequently reported side effects are localized reactions at the implantation site, including pain, swelling, bruising, and erythema (redness).[3][5] These reactions are generally mild and resolve within a couple of weeks.[4] Systemic side effects related to hormone suppression, such as changes in mood or weight, may also occur.[5][6]
Q4: How long does a single histrelin implant remain effective?
While commercial histrelin implants for human use are typically designed for 12 months of therapy, studies have shown that they can be effective for up to two years or even longer.[7][8][9] The duration of efficacy in mice may vary depending on the specific implant formulation and the research objectives.
Q5: Is anesthesia required for the implantation procedure in mice?
Yes, the subcutaneous implantation of a this compound implant is a surgical procedure that requires anesthesia.[10] The choice of anesthetic should be appropriate for a minor surgical procedure in mice and provide adequate analgesia.[3]
Experimental Protocol: Subcutaneous Implantation of this compound
This protocol outlines the recommended procedure for the subcutaneous implantation of a this compound implant in mice. It is crucial to perform this procedure using aseptic techniques to minimize the risk of infection.
Materials:
-
This compound implant
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Analgesic agent (e.g., buprenorphine, meloxicam)
-
Surgical preparation supplies (clippers, antiseptic solution like povidone-iodine or chlorhexidine)
-
Sterile surgical instruments (scalpel, forceps, wound clips or sutures)
-
Sterile gloves and drapes
-
Heating pad to maintain the mouse's body temperature
-
Ophthalmic ointment
Procedure:
-
Anesthesia and Analgesia: Administer a pre-emptive analgesic to manage post-operative pain. Anesthetize the mouse using an appropriate anesthetic regimen. Monitor the depth of anesthesia throughout the procedure.
-
Surgical Preparation: Once the mouse is fully anesthetized, apply ophthalmic ointment to the eyes to prevent drying. Shave the fur from the dorsal interscapular area. Clean the surgical site with an antiseptic solution, moving in a circular motion from the center outwards.
-
Incision: Make a small transverse incision (approximately 5-10 mm) through the skin at the prepared site.
-
Subcutaneous Pocket Creation: Using blunt forceps, create a subcutaneous pocket by gently separating the skin from the underlying connective tissue. The pocket should be large enough to accommodate the implant without tension.
-
Implant Insertion: Carefully insert the this compound implant into the subcutaneous pocket. Ensure the implant is positioned away from the incision site to minimize the risk of extrusion.
-
Wound Closure: Close the incision using wound clips or sutures.
-
Recovery: Place the mouse on a clean, warm surface to recover from anesthesia. Monitor the animal closely until it is fully ambulatory. Provide easy access to food and water.
Troubleshooting Guide
This guide addresses potential issues that may arise during and after the subcutaneous implantation of this compound in mice.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Implant Extrusion | Incision too close to the implant, Pocket too small, Infection at the surgical site, Over-grooming by the mouse | Ensure the subcutaneous pocket is sufficiently long to house the implant away from the incision. Use appropriate wound closure techniques. Monitor for signs of infection and treat promptly. Consider an Elizabethan collar if over-grooming is observed. |
| Implant Site Infection | Contamination during surgery, Poor aseptic technique | Maintain strict aseptic technique throughout the procedure. Administer prophylactic antibiotics if necessary for the study. If infection occurs, consult with a veterinarian for appropriate antibiotic treatment. The implant may need to be removed in severe cases. |
| Implant Site Inflammation (Swelling, Redness) | Normal post-operative inflammatory response, Foreign body reaction to the implant, Infection | Mild inflammation is a normal post-operative occurrence.[3] Monitor the site daily. If swelling and redness are excessive or persist, it could indicate an infection or a significant foreign body reaction. Consult a veterinarian for assessment. |
| Difficulty Palpating the Implant | Implant placed too deep (e.g., in muscle tissue), Implant migration | Ensure the implant is placed in the subcutaneous space by "tenting" the skin during insertion.[3] If the implant cannot be palpated and its location needs to be confirmed, imaging techniques such as ultrasound may be considered. |
| Unexpected Hormonal Flare-up | Natural initial agonistic action of histrelin | This is an expected physiological response.[3][4] Monitor the animal for any adverse clinical signs. The flare-up should subside within the first week of implantation. |
| Lack of Efficacy (Hormone levels not suppressed) | Implant breakage during insertion, Improper implant placement, Implant formulation issue | Visually inspect the implant for integrity before insertion.[3] Confirm subcutaneous placement by palpation after the procedure. If lack of efficacy persists, consider explanting and replacing the implant. |
| Implant Breakage During Removal | Fibrotic encapsulation of the implant, Extended duration of implantation | Use careful blunt dissection to free the implant from surrounding tissue. If the implant has been in place for an extended period, be aware that the risk of breakage may be higher.[9] If breakage occurs, ensure all pieces are removed. |
Visualizing Workflows and Pathways
Experimental Workflow for Subcutaneous Implantation
A step-by-step workflow for the subcutaneous implantation of a this compound implant in a mouse model.
Troubleshooting Implant Site Complications
References
- 1. Histrelin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The histrelin implant: a novel treatment for central precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Potential Side Effects | SUPPRELIN® LA (this compound) [supprelinla.com]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. Histrelin Implant: MedlinePlus Drug Information [medlineplus.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-Term Continuous Suppression With Once-Yearly Histrelin Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SAT-298 A Case of a Forgotten this compound Implant: Can this compound Implants Be Used for More Than a Year? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. supprelinla.com [supprelinla.com]
Technical Support Center: Addressing Off-Target Effects of Histrelin Acetate in Research Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing histrelin acetate in their experimental models. The information provided aims to help identify and address potential off-target effects to ensure the accurate interpretation of research findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analog of gonadotropin-releasing hormone (GnRH) and functions as a potent GnRH receptor agonist.[1][2] Its primary mechanism of action involves binding to GnRH receptors on pituitary gonadotrope cells.[1] This initially stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3] However, continuous administration of this compound leads to the downregulation and desensitization of GnRH receptors in the pituitary gland.[2][4] This sustained action paradoxically suppresses the secretion of LH and FSH, resulting in a significant reduction of gonadal sex hormones like testosterone and estrogen.[2][4]
Q2: What are the known off-target effects of this compound observed in clinical settings?
Clinically, off-target effects of this compound are primarily associated with the profound suppression of sex hormones and include:
-
Bone Density Reduction: Long-term hypoestrogenism or hypogonadism can lead to decreased bone mineral density.[5][6]
-
Cardiovascular Effects: Some studies on GnRH agonists have suggested a potential for cardiovascular effects.[7][8]
-
Metabolic Changes: Effects on glucose metabolism and weight gain have been reported with GnRH agonist therapy.[2]
-
Mood Alterations: Mood swings and other psychological effects have been observed.
It is important to note that these are primarily physiological consequences of the intended hormonal suppression rather than direct off-target molecular interactions in the traditional sense.
Q3: Are there known non-pituitary targets for this compound?
While the primary target of this compound is the GnRH receptor in the pituitary, it's crucial to recognize that GnRH receptors are also expressed in various extrapituitary tissues.[4][9][10][11][12][13][14][15] These tissues include:
-
Reproductive tissues (ovary, endometrium, prostate, breast)[9][10][11][13]
-
Bone cells (osteoblasts)[16]
-
Cardiovascular system[7]
-
Brain (hippocampus, hypothalamus)[12]
Therefore, this compound could potentially exert direct effects on these tissues, which may be considered off-target in experiments not focused on the reproductive axis.
Troubleshooting Guide
This guide addresses specific issues researchers might encounter during their experiments with this compound.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in bone cell proliferation or differentiation. | GnRH receptors are expressed on osteoblasts.[16] this compound may directly activate signaling pathways in these cells, independent of systemic sex hormone levels. | 1. Confirm GnRH Receptor Expression: Verify the expression of GnRH receptors in your specific bone cell model using RT-qPCR or Western blotting. 2. Use a GnRH Antagonist: Co-treat with a specific GnRH antagonist (e.g., cetrorelix, ganirelix) to determine if the observed effect is GnRH receptor-mediated.[17] 3. Hormone Add-Back Experiment: In in-vivo models, supplement with estrogen or testosterone to distinguish between direct effects of histrelin and effects due to hypogonadism. |
| Alterations in cardiovascular cell line behavior (e.g., proliferation, viability). | GnRH receptors have been identified in the cardiovascular system.[7] this compound could be directly activating intracellular signaling cascades in these cells. | 1. Validate GnRH Receptor Presence: Confirm GnRH receptor expression in your cardiovascular cell model. 2. Antagonist Co-treatment: Utilize a GnRH antagonist to block the receptor and observe if the cellular changes are reversed. 3. Signaling Pathway Analysis: Investigate downstream signaling pathways known to be associated with GnRH receptors in other tissues, such as MAPK or PKC pathways.[15] |
| Unanticipated neurological effects in in-vivo models. | GnRH receptors are present in various brain regions, including the hippocampus.[12] Direct neuronal signaling by this compound could be a contributing factor. | 1. Control for Systemic Hormone Levels: As with bone effects, use hormone add-back experiments to differentiate direct neural effects from those secondary to sex hormone deprivation. 2. Local Administration: If feasible, consider local administration of this compound to the specific brain region of interest to minimize systemic effects. |
| Inconsistent results between different cell batches or passages. | Changes in GnRH receptor expression levels can occur with prolonged cell culture or passaging. | 1. Monitor Receptor Expression: Regularly check GnRH receptor expression levels in your cell lines. 2. Standardize Cell Culture Conditions: Maintain consistent cell culture conditions, including passage number and media composition. |
Experimental Protocols
Protocol 1: Validating On-Target vs. Off-Target Effects using a GnRH Antagonist
Objective: To determine if an observed effect of this compound is mediated through the GnRH receptor.
Methodology:
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Antagonist: Pre-incubate a subset of the cells with a specific GnRH antagonist (e.g., cetrorelix at 1-10 µM) for 1-2 hours.
-
This compound Treatment: Add this compound at the desired experimental concentration to both antagonist-pre-treated and non-pre-treated cells. Include a vehicle control group.
-
Incubation: Incubate for the desired experimental duration.
-
Endpoint Analysis: Perform the relevant assay to measure the biological effect of interest (e.g., cell proliferation assay, gene expression analysis, protein phosphorylation analysis).
-
Data Analysis: Compare the effect of this compound in the presence and absence of the GnRH antagonist. A reversal of the effect in the presence of the antagonist suggests a GnRH receptor-mediated (on-target) mechanism.
Protocol 2: Investigating Potential Off-Target Protein Interactions using Co-Immunoprecipitation (Co-IP)
Objective: To identify novel protein binding partners of this compound, suggesting potential off-target interactions.
Methodology:
-
Cell Lysis: Lyse cells treated with this compound (and vehicle control) using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for a tagged version of this compound or a potential interacting protein. Alternatively, use a "bait" protein known to be involved in the observed off-target phenotype.
-
Immune Complex Capture: Use protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot to detect the presence of suspected interacting partners.
-
Mass Spectrometry (for discovery): For a broader, unbiased approach, the eluted proteins can be analyzed by mass spectrometry to identify a wider range of potential interacting partners.[18]
Visualizations
Signaling Pathways
Caption: On-target signaling pathway of this compound in pituitary gonadotropes.
Caption: Potential off-target signaling in bone cells.
Caption: Potential off-target signaling in cardiovascular cells.
Experimental Workflow
Caption: Workflow for investigating unexpected results with this compound.
References
- 1. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 2. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular signaling in bone cells: regulation of cell differentiation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of bone homeostasis: signaling pathways and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cardiovascular action of hexarelin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress of ghrelin on cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gonadotropin-releasing hormone: GnRH receptor signaling in extrapituitary tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Mechanisms underlying the tissue-specific and regulated activity of the Gnrhr promoter in mammals [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. GnRH Effects Outside the Hypothalamo-Pituitary-Reproductive Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What's the latest update on the ongoing clinical trials related to GnRHR? [synapse.patsnap.com]
- 16. Ghrelin directly regulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
Complications and solutions for histrelin acetate implant removal in long-term studies
This guide provides researchers, scientists, and drug development professionals with essential information regarding the complications and solutions for the removal of long-term histrelin acetate implants.
Troubleshooting Guides
Issue: The implant is not palpable at the time of removal.
Question: What steps should be taken if a this compound implant cannot be located by palpation?
Answer:
-
Confirmation of Presence: First, confirm the implant was not previously removed or spontaneously expelled. Review the patient's records and discuss with the subject.
-
Imaging for Localization: If the implant is not palpable, imaging techniques are required for localization. The implant is not radiopaque, so plain X-rays are not effective.[1][2] Recommended imaging modalities include:
-
Surgical Removal with Imaging Guidance: Once located, the implant should be removed under imaging guidance (e.g., ultrasound-guided removal) by a healthcare professional experienced in these procedures.[2]
Issue: The implant is encapsulated and difficult to remove.
Question: What is the recommended procedure for removing an encapsulated this compound implant?
Answer:
Encapsulation of the implant with fibrous scar tissue is a common finding, especially with longer-term implantation, and can make removal more challenging.[3]
-
Surgical Approach: A meticulous surgical technique is crucial.[1][2]
-
Make an incision as close to the implant tip as possible.
-
Carefully dissect the fibrous capsule to expose the implant.
-
Use gentle pressure to free the implant from the surrounding tissue.
-
Grasp the tip of the implant for removal, rather than the middle, to minimize the risk of breakage.
-
-
Complete Removal: Ensure all implant material is removed, as retained fragments can continue to release the active drug.[1]
Issue: The implant breaks or fractures during the removal procedure.
Question: How should a broken or fractured this compound implant be managed during removal?
Answer:
Implant breakage is a known complication, with increased risk the longer the implant has been in place.[4][5]
-
Removal of All Fragments: It is critical to remove all pieces of the broken implant.[1][2]
-
Imaging Assistance: If fragments are difficult to locate, imaging techniques such as ultrasound may be necessary to identify and guide their removal.[1][2]
-
Documentation: Meticulously document the removal of all fragments.
-
Hormonal Monitoring: If complete removal cannot be confirmed, monitor the patient's luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone or estradiol levels to ensure there is no continued suppression from retained fragments.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common complications associated with the removal of long-term this compound implants?
A1: The most frequently reported complications include:
-
Difficult Removal: This can be due to encapsulation or deep placement. In one study, difficult removal occurred in 39% of cases after two years.[5]
-
Implant Breakage/Fracture: This is a significant complication, with rates reported to be between 22-28% during removal, especially after being in situ for more than two years.[4][5]
-
Non-palpable Implant: Difficulty in locating the implant by touch.
-
Implant Migration: Although less common, the implant can move from its original placement site.[5]
Q2: Does the duration of implantation affect the rate of removal complications?
A2: Yes, long-term studies indicate a correlation between the length of time the implant is in place and the incidence of removal complications, particularly implant breakage.[4][5] One study reported a breakage rate of 28% for implants removed after approximately two years.[4]
Q3: What are the potential consequences of leaving implant fragments in situ?
A3: Retained implant fragments can continue to release this compound, leading to prolonged suppression of the pituitary-gonadal axis. This can result in continued suppression of sex hormones.[1] Therefore, complete removal of all implant pieces is crucial.
Q4: What is the recommended anesthesia for implant removal?
A4: The choice of anesthesia is at the discretion of the healthcare professional.[2]
-
Local Anesthesia: Most removals can be performed under local anesthesia.[4][5]
-
Conscious Sedation or General Anesthesia: These may be considered for younger patients, anxious individuals, or in cases where a more complex removal is anticipated.[6]
Q5: What post-procedure care is recommended after implant removal?
A5:
-
Keep the incision site clean and dry for at least 24 hours.[7]
-
Avoid strenuous physical activity with the affected arm for about 7 days to allow for proper healing.[7]
-
Monitor the incision site for signs of infection, such as severe pain, redness, or swelling, and report these to the healthcare provider.[6][7]
Data Presentation
Table 1: Incidence of Complications in Long-Term this compound Implant Removal
| Complication | Incidence Rate | Study/Source |
| Difficult Removal | 39% (after 2 years) | Lewis et al. (2013)[5] |
| Implant Breakage | 28% | Davis et al. (2014)[4] |
| Implant Breakage | 22-28% (if in situ > 2 years) | Multiple sources[4][5] |
| Implant Migration | Occurred in 1 of 12 cases with difficult removal | Lewis et al. (2013)[5] |
Experimental Protocols
Protocol 1: Standard Removal of a Palpable this compound Implant
-
Patient Preparation: Position the patient to provide clear access to the inner aspect of the upper arm where the implant is located.
-
Aseptic Technique: Prepare the surgical site using a topical antiseptic. Maintain a sterile field throughout the procedure.[1]
-
Anesthesia: Administer a local anesthetic at the removal site.
-
Incision: Make a small incision close to one end of the implant.
-
Exposure and Dissection: Gently dissect through the subcutaneous tissue to expose the implant. If a fibrous capsule is present, carefully incise it to free the implant.
-
Removal: Grasp one end of the implant with sterile forceps and gently withdraw it.
-
Confirmation of Complete Removal: Visually inspect the removed implant to ensure it is intact.
-
Closure: Close the incision with surgical strips or a single suture.
-
Dressing: Apply a sterile dressing to the site.
Protocol 2: Ultrasound-Guided Removal of a Non-Palpable this compound Implant
-
Patient Preparation and Aseptic Technique: Follow steps 1 and 2 from the standard protocol.
-
Ultrasound Localization: Use a high-frequency linear ultrasound transducer to scan the expected area of the implant. The implant will typically appear as a hyperechoic linear structure with posterior acoustic shadowing.
-
Marking: Once identified, mark the location and orientation of the implant on the skin.
-
Anesthesia: Administer local anesthetic at the marked site.
-
Incision and Guided Removal: Under real-time ultrasound guidance, make an incision over one end of the implant. Use the ultrasound to guide the dissection directly to the implant, minimizing tissue trauma.
-
Grasping and Removal: Once visualized, grasp the implant with forceps and remove it, keeping the ultrasound transducer in place to confirm its complete extraction.
-
Confirmation and Closure: Follow steps 7, 8, and 9 from the standard protocol.
Visualizations
Caption: Decision-making workflow for difficult this compound implant removal.
Caption: Relationship between implantation duration and removal complication risk.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. supprelinla.com [supprelinla.com]
- 3. Long-Term Continuous Suppression With Once-Yearly Histrelin Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surgical and anesthetic considerations in histrelin capsule implantation for the treatment of precocious puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single Histrelin Implant Is Effective for 2 Years for Treatment of Central Precocious Puberty - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supprelin LA (Histrelin) Subcutaneous Implant Procedure | Children's Hospital of Philadelphia [chop.edu]
- 7. Post-Procedure Care | SUPPRELIN® LA (this compound) [supprelinla.com]
Validation & Comparative
Comparative Analysis of Histrelin Acetate and Triptorelin on GnRH Receptor Downregulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent GnRH receptor agonists, histrelin acetate and triptorelin, focusing on their impact on Gonadotropin-Releasing Hormone (GnRH) receptor downregulation. This analysis is supported by a review of existing experimental data and detailed methodologies for key assays.
Introduction
This compound and triptorelin are synthetic analogs of the naturally occurring gonadotropin-releasing hormone.[1][2] Both are potent agonists of the GnRH receptor, a G-protein coupled receptor that plays a pivotal role in regulating the reproductive axis.[3] Continuous administration of these agonists, following an initial transient stimulation (flare effect), leads to a profound suppression of the hypothalamic-pituitary-gonadal axis.[1][2] This suppression is primarily achieved through desensitization and downregulation of the GnRH receptors on pituitary gonadotrophs, resulting in decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This guide delves into a comparative analysis of their effects on this crucial downregulation mechanism.
Mechanism of Action: GnRH Receptor Downregulation
Upon binding to the GnRH receptor, both this compound and triptorelin initially trigger a conformational change that activates the Gq/11 protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Prolonged and continuous exposure to these agonists disrupts the normal pulsatile signaling of GnRH.[6] This sustained receptor occupancy leads to:
-
Receptor Desensitization: The uncoupling of the receptor from its G-protein signaling machinery.
-
Receptor Internalization: The removal of GnRH receptors from the cell surface via endocytosis. Mammalian GnRH receptors are known to internalize relatively slowly.
-
Reduced Receptor Expression: A decrease in the transcription and translation of the GnRH receptor gene, leading to a lower overall number of receptors available for stimulation.[7]
While both this compound and triptorelin operate through this general mechanism, the precise kinetics and magnitude of their effects can differ based on their specific molecular structures, which influence their binding affinity and stability.
Quantitative Data Comparison
Direct comparative studies quantifying the receptor downregulation effects of this compound versus triptorelin are limited in the publicly available literature. However, data on the binding affinity of triptorelin provides a benchmark for its potency.
| Parameter | This compound | Triptorelin | Reference |
| Binding Affinity (Kd) | Data not available | 2.6 x 10⁻⁸ M (in LNCaP cells) | [4] |
| Binding Affinity (Ki) | Data not available | Sub-nanomolar to ~2 nM | [8] |
| Internalization Rate | Data not available | Data not available for direct comparison | |
| Receptor mRNA Downregulation | Potent GnRH agonist, expected to downregulate GnRH-R mRNA | Potent GnRH agonist, demonstrated to downregulate GnRH-R mRNA | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess GnRH receptor downregulation.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the GnRH receptor.
Objective: To measure the ability of this compound and triptorelin to displace a radiolabeled ligand from the GnRH receptor.
Materials:
-
Cell line expressing GnRH receptors (e.g., LNCaP, HEK293 cells transfected with the GnRH receptor)
-
Membrane preparation from the cells
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-triptorelin)
-
Unlabeled this compound and triptorelin
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA)
-
Wash buffer (ice-cold PBS)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture GnRH receptor-expressing cells and harvest them. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.
-
Competition: Add increasing concentrations of unlabeled this compound or triptorelin to the wells.
-
Radioligand Addition: Add a fixed, low concentration of the radiolabeled GnRH analog to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined and used to calculate the Ki value using the Cheng-Prusoff equation.
Receptor Internalization Assay (ELISA-based)
This assay quantifies the amount of GnRH receptor remaining on the cell surface after agonist treatment.
Objective: To measure the extent of this compound- and triptorelin-induced GnRH receptor internalization.
Materials:
-
Cell line expressing N-terminally tagged GnRH receptors (e.g., HA-tagged)
-
This compound and triptorelin
-
Primary antibody against the tag (e.g., anti-HA antibody)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the GnRH receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Agonist Treatment: Treat the cells with various concentrations of this compound or triptorelin for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C to induce internalization.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 5% BSA).
-
Primary Antibody Incubation: Incubate the non-permeabilized cells with the primary antibody against the extracellular tag. This will only detect receptors present on the cell surface.
-
Secondary Antibody Incubation: Wash the cells and incubate with the HRP-conjugated secondary antibody.
-
Substrate Addition: Wash the cells and add the TMB substrate.
-
Color Development and Stopping: Allow the color to develop and then add the stop solution.
-
Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: A decrease in absorbance compared to untreated control cells indicates receptor internalization.
Quantitative Real-Time PCR (qPCR) for GnRH Receptor mRNA
This assay measures the relative expression levels of GnRH receptor mRNA following agonist treatment.
Objective: To quantify the effect of this compound and triptorelin on GnRH receptor gene expression.
Materials:
-
Cell line expressing GnRH receptors
-
This compound and triptorelin
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for the GnRH receptor gene and a housekeeping gene (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan probe-based qPCR master mix
-
qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound or triptorelin for various time points (e.g., 0, 6, 12, 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using the synthesized cDNA, specific primers for the GnRH receptor and a housekeeping gene, and a qPCR master mix.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the GnRH receptor gene and the housekeeping gene. Calculate the relative expression of the GnRH receptor mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.
Visualizations
GnRH Receptor Signaling Pathway
Caption: GnRH receptor signaling cascade upon agonist binding.
Experimental Workflow for Assessing GnRH Receptor Downregulation
Caption: Workflow for comparing GnRH agonist-induced receptor downregulation.
Conceptual Comparison of Histrelin vs. Triptorelin
References
- 1. neb.com [neb.com]
- 2. chem.uwec.edu [chem.uwec.edu]
- 3. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. gene-quantification.de [gene-quantification.de]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Potency of Histrelin Acetate: An In Vitro Comparison with Fellow GnRH Agonists
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of in vitro studies reveals the comparative potency of histrelin acetate and other prominent gonadotropin-releasing hormone (GnRH) agonists. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these critical therapeutic agents.
This compound, a synthetic GnRH superagonist, demonstrates high binding affinity to the GnRH receptor, a key determinant of its biological activity. Understanding the relative potencies of various GnRH agonists is crucial for optimizing therapeutic strategies in a range of applications, from oncology to reproductive medicine.
Comparative In Vitro Potency of GnRH Agonists
The in vitro potency of GnRH agonists is a measure of their ability to bind to and activate GnRH receptors, initiating a downstream signaling cascade. This is often quantified by parameters such as the half-maximal effective concentration (EC50), the half-maximal inhibitory concentration (IC50), or the inhibitor constant (Ki). While a comprehensive head-to-head study providing directly comparable in vitro potency values for all major GnRH agonists under identical experimental conditions remains elusive in publicly available literature, individual studies and product characterizations offer valuable insights.
Based on available data, this compound exhibits a high binding affinity for the GnRH receptor. One source reports a Ki value of 0.2 nM for histrelin's binding to the human GnRH receptor expressed in Chinese Hamster Ovary (CHO) cells[1][2]. The Ki value represents the concentration of the ligand at which 50% of the receptors are occupied. A lower Ki value indicates a higher binding affinity.
| GnRH Agonist | In Vitro Potency Data | Assay Details (if available) | Reference |
| This compound | Ki = 0.2 nM | CHO cells expressing the human GnRH receptor | [1][2] |
| Leuprolide Acetate | Data not available from a directly comparable study | ||
| Goserelin Acetate | Data not available from a directly comparable study | ||
| Triptorelin Pamoate | Reported to be 131 times more potent than natural GnRH | Radioligand binding and inositol phosphate production assays | [5] |
Note: The lack of standardized, comparative in vitro potency data highlights a gap in the current literature. The provided data is based on available, though not directly comparative, sources. Researchers should interpret these values with consideration of the different experimental conditions under which they were likely obtained.
GnRH Receptor Signaling Pathway
The biological effects of this compound and other GnRH agonists are mediated through the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells. Upon binding of an agonist, the receptor undergoes a conformational change, initiating a cascade of intracellular events.
Initially, this activation stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous stimulation by a potent agonist like histrelin leads to receptor desensitization and downregulation. This paradoxical effect ultimately results in a profound suppression of LH and FSH secretion, leading to a decrease in the production of gonadal steroids such as testosterone and estrogen.
Experimental Protocols for In Vitro Potency Assessment
The determination of in vitro potency for GnRH agonists typically involves two primary types of assays: receptor binding assays and functional cell-based assays.
Radioligand Binding Assay
This assay directly measures the affinity of a GnRH agonist for the GnRH receptor.
Objective: To determine the inhibitor constant (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the GnRH receptor.
Materials:
-
Cell membranes prepared from cells expressing the GnRH receptor (e.g., pituitary cells or a recombinant cell line like CHO-hGnRHR).
-
Radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin).
-
Unlabeled test compounds (this compound, leuprolide, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This is a functional assay that measures the biological response following GnRH receptor activation. The GnRH receptor is coupled to the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol phosphates.
Objective: To determine the EC50 of a GnRH agonist by measuring the dose-dependent increase in intracellular inositol phosphate accumulation.
Materials:
-
Whole cells expressing the GnRH receptor (e.g., pituitary cells or a recombinant cell line).
-
Cell culture medium.
-
[³H]-myo-inositol.
-
Stimulation buffer containing lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
GnRH agonists at various concentrations.
-
Lysis buffer.
-
Anion exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Cell Culture and Labeling: Culture the cells to an appropriate confluency. Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium overnight. This allows for the incorporation of the radiolabel into the cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl.
-
Stimulation: Add varying concentrations of the GnRH agonist to the cells and incubate for a specific time (e.g., 60 minutes) to stimulate IP production[5][6][7].
-
Lysis: Stop the stimulation and lyse the cells to release the intracellular contents.
-
Separation: Separate the total inositol phosphates from free [³H]-myo-inositol and other cellular components using anion exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated as a function of the log concentration of the GnRH agonist. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by non-linear regression analysis.
Conclusion
This compound stands out as a highly potent GnRH agonist, as evidenced by its low nanomolar binding affinity for the GnRH receptor. While direct, comprehensive in vitro comparisons with other GnRH agonists are not extensively documented in a standardized manner, the available data consistently points to the superior potency of synthetic analogs over native GnRH. The experimental protocols outlined provide a foundational methodology for researchers seeking to conduct their own comparative potency studies. Further research employing standardized assays would be invaluable for a more definitive ranking of the in vitro potencies of this important class of therapeutic agents.
References
- 1. Gonadotropin-Releasing Hormone (GnRH)/GnRH Receptors and Their Role in the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Six-month gonadotropin releasing hormone (GnRH) agonist depots provide efficacy, safety, convenience, and comfort - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gonadotropin-releasing hormone (GnRH)-receptor coupling to inositol phosphate and prolactin production in GH3 cells stably transfected with rat GnRH receptor complementary deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gonadotropin-releasing hormone (GnRH) rapidly stimulates the formation of inositol phosphates and diacyglycerol in rat granulosa cells: further evidence for the involvement of Ca2+ and protein kinase C in the action of GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Specificity: A Guide to Histrelin Acetate Cross-Reactivity in Peptide Immunoassays
For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount to generating reliable and accurate data. When measuring histrelin acetate, a potent GnRH agonist, the potential for cross-reactivity with other endogenous or synthetic peptides is a critical consideration. This guide provides a framework for evaluating the cross-reactivity of this compound in immunoassays, offering illustrative data, detailed experimental protocols, and visual aids to support robust assay development and validation.
While specific cross-reactivity data for commercially available this compound immunoassays is not extensively published, this guide presents a model for how such data would be structured and interpreted. The following sections outline a hypothetical comparison of this compound's performance against other relevant peptides, a detailed protocol for conducting such a cross-reactivity study, and diagrams illustrating the relevant biological pathway and experimental workflow.
Quantitative Comparison of Peptide Cross-Reactivity
The following table provides a hypothetical summary of cross-reactivity data for an immunoassay designed to quantify this compound. The data illustrates the percentage of cross-reactivity observed with other structurally similar peptides, such as other GnRH analogs and native GnRH. The cross-reactivity is typically determined by comparing the concentration of the cross-reactant required to produce a 50% inhibition of signal with the concentration of this compound required for the same level of inhibition.
| Peptide | Class | Hypothetical % Cross-Reactivity with Anti-Histrelin Antibody |
| This compound | GnRH Agonist | 100% |
| Leuprolide Acetate | GnRH Agonist | 15% |
| Goserelin Acetate | GnRH Agonist | 5% |
| Triptorelin | GnRH Agonist | 10% |
| Native GnRH (Gonadorelin) | Endogenous Peptide | <1% |
| Luteinizing Hormone (LH) | Glycoprotein Hormone | <0.1% |
| Follicle-Stimulating Hormone (FSH) | Glycoprotein Hormone | <0.1% |
Note: This data is for illustrative purposes only and does not represent results from a specific, validated assay.
GnRH Receptor Signaling Pathway
This compound exerts its therapeutic effect by acting as a potent agonist for the Gonadotropin-Releasing Hormone (GnRH) receptor. Continuous stimulation of this receptor leads to a downregulation of the signaling pathway, ultimately suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The following diagram illustrates the key steps in the GnRH receptor signaling cascade.
A Comparative Analysis: Duration of Action of Histrelin Acetate Implants Versus Depot Injections
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action and performance of histrelin acetate subcutaneous implants against gonadotropin-releasing hormone (GnRH) agonist depot injections. The comparison is supported by experimental data from clinical trials to assist researchers and drug development professionals in understanding the nuances of these long-acting formulations.
Mechanism of Action: GnRH Agonist Signaling
This compound is a potent synthetic agonist of the gonadotropin-releasing hormone (GnRH) receptor.[1][2] Its therapeutic effect stems from its ability to induce a state of continuous receptor stimulation on the pituitary gonadotropes.[2][3]
Initially, administration of a GnRH agonist like histrelin causes a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[3][4][5] This "flare effect" leads to a temporary increase in gonadal steroid levels, such as testosterone in males.[5][6] However, with continuous, long-term exposure provided by an implant or depot formulation, the GnRH receptors on the pituitary are down-regulated.[2][3][6] This desensitization leads to a profound and reversible suppression of LH and FSH release, thereby reducing the production of gonadal steroids to castrate levels.[2][3]
Pharmacodynamic & Efficacy Comparison
The primary pharmacodynamic endpoint for GnRH agonists in applications like advanced prostate cancer or central precocious puberty is the suppression of sex hormones. For male patients, this is typically defined as achieving and maintaining serum testosterone levels at or below castrate levels (< 50 ng/dL).
Data Presentation: Performance Metrics
The following tables summarize quantitative data from clinical studies on the this compound implant and a common GnRH agonist depot injection, leuprolide acetate.
Table 1: Pharmacodynamic and Duration of Action Comparison
| Feature | This compound Implant (Supprelin® LA / Vantas®) | Leuprolide Acetate Depot Injection (Lupron Depot®) |
| Delivery System | Sterile, non-biodegradable, diffusion-controlled hydrogel polymer reservoir implant.[1][4] | Biodegradable microsphere formulation for intramuscular injection.[7] |
| Administration | Subcutaneous implantation in the inner upper arm, performed once every 12 months.[4] | Intramuscular injection administered every 1, 3, 4, or 6 months.[8][9] |
| Release Rate | Delivers a continuous rate of approximately 50-65 mcg/day.[4][10] | Dosing varies (e.g., 7.5 mg for 1-month, 30 mg for 4-month, 45 mg for 6-month).[7][11] |
| Time to Castrate Levels | Achieves testosterone suppression (<50 ng/dL) by week 4.[10] | Achieves testosterone suppression within 3 to 4 weeks.[7][11] |
| Duration of Action | Maintains suppression for a full 12 months.[4][10] | Maintains suppression for the duration of the depot formulation (1, 3, 4, or 6 months).[12] |
Table 2: Summary of Clinical Trial Efficacy Data
| Formulation | Patient Population | Primary Endpoint & Results |
| This compound Implant | Men with advanced prostate cancer | Testosterone Suppression: 100% of patients achieved and maintained testosterone ≤ 50 ng/dL from week 4 to week 52.[13] 88% of patients achieved levels ≤ 20 ng/dL over the same period.[13] |
| This compound Implant | Children with Central Precocious Puberty (CPP) | LH Suppression: Stimulated LH levels were suppressed to prepubertal levels (<4 mIU/mL) within 1 month and maintained for up to 6 years of therapy.[14][15] |
| Leuprolide Acetate Depot (4- and 6-month) | Men with advanced prostate cancer | Testosterone Suppression: A pooled analysis showed 79% of patients achieved testosterone ≤ 20 ng/dL at 4 weeks, and 89% maintained this at week 24.[7][16] In the 6-month study, 94.1% of patients were suppressed to ≤ 20 ng/dL at 48 weeks.[7][16] |
| Leuprolide Acetate Depot (6-month) | Men with advanced prostate cancer | Testosterone Suppression: 93.4% of subjects achieved and maintained serum testosterone ≤ 50 ng/dL from week 4 through week 48.[12] |
Experimental Protocols
The data presented is derived from studies with robust clinical methodologies. A representative protocol for evaluating the efficacy of these GnRH agonist formulations is detailed below.
Representative Phase III Clinical Trial Protocol
-
Study Design: An open-label, multicenter, fixed-dose study to evaluate the efficacy and safety of the assigned GnRH agonist formulation.
-
Patient Population:
-
Inclusion Criteria: Patients with a confirmed diagnosis (e.g., histologically confirmed advanced prostate cancer, clinical diagnosis of CPP confirmed by GnRH stimulation testing).[7][12][14] For prostate cancer studies, patients are typically naïve to androgen deprivation therapy.[7]
-
Exclusion Criteria: Hypersensitivity to GnRH agonists, prior orchiectomy or adrenalectomy, use of other hormonal therapies.
-
-
Treatment Administration:
-
Implant Group: A 50 mg this compound implant is inserted subcutaneously into the inner aspect of the upper arm under aseptic conditions.[4] The implant is removed and replaced after 12 months if therapy is continued.[14]
-
Depot Injection Group: Patients receive an intramuscular injection of leuprolide acetate (e.g., 45 mg for the 6-month formulation) administered by a healthcare professional.[12] Subsequent injections are given at the end of the dosing interval.
-
-
Pharmacodynamic and Efficacy Assessments:
-
Blood Sampling: Serum samples are collected at baseline, during the first week to assess the initial testosterone surge, and then at regular intervals (e.g., every 4 weeks) throughout the study period.[7][10][11]
-
Hormonal Analysis: Serum concentrations of testosterone, LH, and FSH are measured using validated assays.
-
Primary Efficacy Endpoint: The proportion of patients achieving and maintaining serum testosterone suppression to castrate levels (e.g., ≤ 50 ng/dL or the more stringent ≤ 20 ng/dL) from week 4 through the end of the treatment period.[10][12]
-
-
Safety Monitoring: Adverse events are monitored throughout the study, with a particular focus on injection/implant site reactions and symptoms related to the initial testosterone flare and subsequent androgen deprivation.[12]
Summary
Both this compound implants and GnRH agonist depot injections are highly effective at achieving and maintaining hormonal suppression. The primary distinction lies in their duration of action and method of administration.
-
This compound Implant: Offers a consistent, continuous release of the drug over a 12-month period from a single administration.[4] This minimizes the frequency of healthcare visits for drug administration but requires a minor surgical procedure for insertion and removal.[4][17]
-
Depot Injections: Provide suppression for shorter, defined intervals (e.g., 1 to 6 months), offering flexibility in treatment duration.[8] Administration is via intramuscular injection, which avoids a surgical procedure but requires more frequent patient visits compared to the annual implant.
References
- 1. pediatricendocrinologynj.com [pediatricendocrinologynj.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. tandfonline.com [tandfonline.com]
- 8. LUPRON DEPOT® (leuprolide acetate for depot suspension): Clinical Evidence [lupronprostatecancer.com]
- 9. Puberty blocker - Wikipedia [en.wikipedia.org]
- 10. An evaluation of the pharmacokinetics and pharmacodynamics of the histrelin implant for the palliative treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. auajournals.org [auajournals.org]
- 12. Efficacy and safety of leuprolide acetate 6-month depot for suppression of testosterone in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. canjurol.com [canjurol.com]
- 14. Gonadal Suppression | SUPPRELIN® LA (this compound) [supprelinla.com]
- 15. Long-Term Continuous Suppression With Once-Yearly Histrelin Subcutaneous Implants for the Treatment of Central Precocious Puberty: A Final Report of a Phase 3 Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intramuscular depot formulations of leuprolide acetate suppress testosterone levels below a 20 ng/dL threshold: a retrospective analysis of two Phase III studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. drugs.com [drugs.com]
Safety Operating Guide
Proper Disposal of Histrelin Acetate: A Guide for Laboratory Professionals
The following guide provides essential procedures for the safe and compliant disposal of Histrelin Acetate in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety and environmental protection. This compound is classified as a reproductive toxicant and requires careful handling and disposal through approved waste streams.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
PPE Requirements:
-
Gloves: Wear impervious gloves to prevent skin contact.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat or other protective clothing is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work under a fume hood and use respiratory protection.
-
-
Emergency Procedures:
-
Spills: In case of a spill, cover the area with an absorbent material, collect it into a designated waste container, and clean the affected area. Avoid generating dust. Do not allow the product to enter drains.
-
Exposure: If exposed or concerned, seek immediate medical advice.
-
Waste Characterization and Segregation
Proper characterization of this compound waste is the first step in the disposal process. Due to its reproductive toxicity, it is considered a hazardous pharmaceutical waste.
-
Waste Identification: All waste containing or contaminated with this compound must be classified as hazardous chemical waste. This includes:
-
Unused or expired pure this compound (crystalline solid).[1]
-
Solutions containing this compound.
-
Contaminated labware (e.g., vials, pipette tips, gloves, bench paper).
-
Rinsate from cleaning contaminated containers.[2]
-
Used implants (e.g., VANTAS®, SUPPRELIN® LA), which should be treated as biowaste and disposed of according to hazardous waste protocols.[3][4]
-
-
Segregation: Never mix this compound waste with non-hazardous trash, biohazardous waste (unless it's a used implant, which is both), or other incompatible chemical waste streams.[5]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of this compound waste in a laboratory.
Step 1: Container Selection and Labeling
-
Select a leak-proof, durable container designated for hazardous chemical waste. Plastic containers are generally preferred.[6]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[2]
-
Record the date when the first piece of waste is placed into the container (the accumulation start date).[2]
Step 2: Waste Accumulation
-
Place all items contaminated with this compound, including the pure compound, solutions, and contaminated disposables, directly into the labeled hazardous waste container.
-
Keep the waste container securely closed at all times, except when adding waste.[6]
-
Store the container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[6]
Step 3: Handling Empty Containers
-
Under the Resource Conservation and Recovery Act (RCRA), a container that held a hazardous waste may be considered "empty" if all contents have been removed by normal means and no more than 3% of the original weight remains.[7]
-
However, due to the high potency and reproductive toxicity of this compound, it is best practice to manage all empty containers that once held the pure compound as hazardous waste.
-
Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]
Step 4: Arranging for Disposal
-
Once the container is full or has reached the storage time limit (typically up to 12 months, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department for waste pickup.[6]
-
The final disposal method for this type of waste must be incineration at a federally permitted hazardous waste facility.[9][10][11] Your EHS department will manage the transportation and final disposal process.[12]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to laboratory handling.
| Property | Value | Source |
| Physical Form | Crystalline Solid | [1] |
| Molecular Weight | 1323.5 g/mol | [1] |
| Storage Temperature | -20°C | [1] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | [1] |
| Solubility in DMSO and DMF | Approx. 30 mg/mL | [1] |
| Solubility in Ethanol | Approx. 0.25 mg/mL | [1] |
| VANTAS® Implant Content | 50 mg this compound | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
Disclaimer: This document provides guidance based on publicly available safety data and general laboratory waste management principles. Researchers, scientists, and drug development professionals must always consult their institution's specific Environmental Health and Safety (EHS) protocols and adhere to all applicable federal, state, and local regulations for pharmaceutical waste disposal.[9][10][13]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. mcfenvironmental.com [mcfenvironmental.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How To Manage Pharmaceutical & Chemo Waste Disposal [emsllcusa.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. danielshealth.com [danielshealth.com]
- 11. northamerica.covetrus.com [northamerica.covetrus.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 13. sdmedwaste.com [sdmedwaste.com]
Personal protective equipment for handling Histrelin Acetate
This guide provides crucial safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Histrelin Acetate. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent synthetic gonadotropin-releasing hormone (GnRH) agonist. It is classified as a hazardous substance with the following primary risks:
-
Respiratory Sensitizer (Category 1): May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2]
-
Skin Sensitizer (Category 1): May cause an allergic skin reaction upon contact.[1][2]
-
Acute Inhalation Toxicity (Category 4): Harmful if inhaled.[1][2]
-
Developmental Toxicity: Can cause developmental toxicity.[2]
Due to its potency and hazardous nature, all handling must be conducted with appropriate engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) and Safety Measures
A summary of required PPE and safety measures is provided in the table below. Engineering controls, such as a chemical fume hood or a ventilated balance safety enclosure, should be used as the primary line of defense, especially when handling the powdered form.
| Hazard Category | GHS Pictogram(s) | Engineering Control | Required Personal Protective Equipment (PPE) |
| Inhalation Hazard | Health Hazard, Exclamation Mark | Chemical Fume Hood or Ventilated Enclosure | Respirator: NIOSH-approved N95 (for powder) or organic vapor respirator (for solutions) should be used. |
| Skin Contact | Exclamation Mark | N/A | Gloves: Nitrile or other chemically resistant gloves. Inspect before use and check manufacturer data for breakthrough times.[1] Lab Coat: Wear a fully buttoned lab coat. |
| Eye Contact | N/A | N/A | Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities.[3] |
| Ingestion | N/A | N/A | General hygiene: Do not eat, drink, or smoke in the lab. Wash hands thoroughly after handling.[1][4] |
Standard Operating Procedure for Handling
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
3.1. Preparation and Weighing (Solid Form)
-
Work Area Preparation: Designate a specific area for handling this compound. All weighing of the solid, crystalline powder must be performed within a chemical fume hood or a ventilated balance safety enclosure to prevent dust formation and inhalation.[1][3]
-
Don PPE: Before handling, put on all required PPE as detailed in the table above (respirator, gloves, eye protection, lab coat).
-
Weighing: Use a tared weigh boat or paper. Handle the container and spatula carefully to minimize the creation of airborne dust.
-
Post-Weighing: Tightly seal the primary container.[1] Decontaminate the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution. Dispose of contaminated weigh paper as hazardous waste.
3.2. Solution Preparation
-
Solubilization: All solution preparation should be conducted within a chemical fume hood.[5] this compound is soluble in solvents such as DMSO and DMF (~30 mg/ml) and sparingly soluble in ethanol (~0.25 mg/ml).[4]
-
Solvent Addition: Add the solvent slowly to the vessel containing the weighed powder to avoid splashing.
-
Storage: If storing a stock solution, use a clearly labeled, sealed container. Aqueous solutions are not recommended for storage for more than one day.[4]
Spill Management and Disposal Plan
Immediate and correct response to spills is critical. All waste must be treated as hazardous.
4.1. Spill Cleanup
-
Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment hood.
-
Assess: Ensure you are wearing appropriate PPE before approaching the spill.
-
Containment (Solid): For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Containment (Liquid): For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Cleanup: Carefully scoop the contained material into a labeled hazardous waste container. Clean the spill area with soap and water or an appropriate deactivating agent.
-
Ventilation: Ensure adequate ventilation during cleanup.[1]
4.2. Disposal Plan
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and spill cleanup materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method: Do not dispose of this compound down the drain.[1] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][3]
-
Unused Product: Offer surplus and non-recyclable material to a licensed disposal company.[3]
This compound Handling Workflow
The following diagram illustrates the essential workflow for safely managing this compound from receipt to disposal, emphasizing critical safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
